Technical Documentation Center

YnMyr Diazirine X10 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: YnMyr Diazirine X10

Core Science & Biosynthesis

Foundational

Mechanism of YnMyr Diazirine X10 in photoaffinity labeling

Unveiling Lipid-Mediated Interactomes: The Mechanism and Application of YnMyr Diazirine X10 in Photoaffinity Labeling Protein-protein interactions (PPIs) driven by lipid post-translational modifications (PTMs) are notori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling Lipid-Mediated Interactomes: The Mechanism and Application of YnMyr Diazirine X10 in Photoaffinity Labeling

Protein-protein interactions (PPIs) driven by lipid post-translational modifications (PTMs) are notoriously difficult to capture. Because lipid-mediated interactions often occur transiently at the membrane interface, traditional biochemical techniques like co-immunoprecipitation frequently fail to preserve these complexes during cell lysis. To bridge this gap, chemical biologists have developed trifunctional photoaffinity probes. Among the most advanced of these is YnMyr Diazirine X10 (Photoclick Myristic Acid), a cell-permeable, photoreactive lipid probe designed to map the N-myristoylome and its interacting partners in living cells[1].

This technical guide dissects the structural logic, chemical mechanism, and self-validating experimental workflows required to successfully deploy YnMyr Diazirine X10 in target engagement and interactomics.

Structural Logic and Chemical Biology

YnMyr Diazirine X10 (CAS: 2707485-30-9) is a synthetic derivative of myristic acid (a 14-carbon saturated fatty acid) engineered with two bioorthogonal functional groups[2]. Its design is a masterclass in balancing steric tolerance with chemical reactivity:

  • The Myristate Backbone: Recognized by N-myristoyltransferase (NMT), the enzyme responsible for attaching myristic acid to the N-terminal glycine of target proteins[3].

  • Diazirine Group at Carbon 10 (X10): A photoreactive crosslinker. The placement at C10 was rationally selected because it sits deep enough within the NMT acyl-CoA binding pocket to be tolerated enzymatically, unlike modifications closer to the carbonyl group (e.g., C3) which exhibit instability[4].

  • Terminal Alkyne (Yn): A clickable handle that allows for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorophores or biotinylated capture reagents[5].

Mechanism Diazirine Diazirine (-N=N-) Photon Photon (365 nm) Diazirine->Photon Carbene Reactive Carbene Photon->Carbene Activation N2 N2 Gas Released Photon->N2 Byproduct Target Interacting Protein Carbene->Target Insertion Adduct Covalent Adduct Target->Adduct Crosslinking

Photochemical activation of the diazirine group leading to covalent crosslinking.

The Physics of Photoaffinity Labeling (PAL): Upon irradiation with ultraviolet light at 365 nm, the diazirine ring undergoes rapid photolysis, expelling nitrogen gas ( N2​ ) to generate a highly reactive carbene intermediate[5]. This carbene has a half-life of mere nanoseconds, ensuring it only inserts into the C-H, N-H, or O-H bonds of proteins within immediate physical proximity (typically <3 Å)[6]. This creates an irreversible covalent crosslink, effectively "freezing" the lipid-mediated protein complex in time.

Quantitative Probe Comparison

The development of the X10 probe involved rigorous comparative analysis against other positional isomers (X3, X8) and the non-photoreactive parent probe (YnMyr). The table below summarizes the quantitative and qualitative data that established X10 as the optimal tool for N-myristoylome mapping[4][5].

Probe VariantPhotoreactive Group PositionLabeling ConcentrationNMT-Dependent Labeling (-UV)Background Reactivity (-UV)Photocrosslinking Efficiency (+UV)
YnMyr None5 µMHighLowN/A
X3 Carbon 3100 µMModerateHigh (Instability)High
X8 Carbon 8100 µMHighLowModerate
X10 Carbon 10100 µMHighLowHigh (Optimal)

Note: The diazirine modification slightly reduces the catalytic efficiency of NMT compared to the native-like YnMyr. Therefore, a higher concentration (100 µM) of X10 is required to achieve an equivalent baseline labeling intensity to 5 µM YnMyr[5].

A Self-Validating Experimental Protocol

To ensure data trustworthiness, any photoaffinity labeling experiment must be designed as a self-validating system. The following step-by-step methodology incorporates mandatory controls to prove that captured interactions are both NMT-dependent and photochemically driven [5].

Phase 1: Experimental Setup & Metabolic Incorporation

Causality: We establish four parallel conditions to isolate the variables of enzymatic incorporation and UV activation.

  • Sample A (Active): X10 (100 µM) + UV

  • Sample B (Photochemical Control): X10 (100 µM) - UV (Validates that crosslinking requires light)

  • Sample C (Enzymatic Control): X10 (100 µM) + IMP-366 (0.5 µM) + UV (IMP-366 is a potent NMT inhibitor; this proves labeling is strictly N-myristoylation-dependent)[5].

  • Sample D (Click Control): Untagged Myristic Acid (100 µM) + UV (Measures non-specific background of the click chemistry reagents).

Step 1: Plate HeLa or target cells to 70% confluency. Step 2: Treat cells with the respective probe/inhibitor combinations in serum-free media for 24 hours. Causality: 24 hours allows sufficient time for the turnover and de novo biosynthesis of N-myristoylated proteins.

Phase 2: In Situ Photocrosslinking

Step 3: Wash cells twice with cold PBS to remove unincorporated lipid probes. Step 4: Place cells on ice and irradiate at 365 nm for 5 minutes. Causality: 365 nm provides sufficient energy for diazirine photolysis without causing the DNA damage and artifactual protein degradation associated with shorter wavelengths (e.g., 254 nm)[6]. Ice prevents heat-induced, non-physiological protein aggregation.

Phase 3: Lysis and Click Chemistry (CuAAC)

Step 5: Lyse cells in 1% SDS buffer. Causality: SDS denatures the proteome, dismantling non-covalent interactions so that only covalently crosslinked complexes remain intact. Step 6: Perform CuAAC by adding Azido-TAMRA-Biotin (AzTB), CuSO4​ , THPTA ligand, and Sodium Ascorbate. Causality: THPTA stabilizes the catalytic Cu(I) state and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein sample.

Phase 4: Enrichment and LC-MS/MS

Step 7: Precipitate proteins using cold acetone to remove excess click reagents. Step 8: Resuspend and incubate with Streptavidin-agarose beads to enrich the biotinylated targets. Step 9: Perform on-bead trypsin digestion and analyze via quantitative SILAC or label-free LC-MS/MS[5].

Workflow Probe YnMyr Diazirine X10 Cell NMT Incorporation Probe->Cell Metabolic Tagging UV UV (365 nm) Cell->UV In vivo Crosslink Carbene Crosslink UV->Crosslink Photolysis Click CuAAC Click Crosslink->Click Lysis MS LC-MS/MS Click->MS Enrichment

Workflow of YnMyr Diazirine X10 from metabolic incorporation to proteomic analysis.

Applications in Target Engagement

The deployment of YnMyr Diazirine X10 has fundamentally expanded our understanding of the N-myristoylome. By utilizing the self-validating protocol described above, researchers have successfully captured snapshots of transient interactions in living cells[7].

A landmark application of this probe was the identification of novel interactors for ferroptosis suppressor protein 1 (FSP1) and the spliceosome-associated RNA helicase DDX46[5]. In the case of FSP1, a myristoylated oxidoreductase that prevents lipid oxidation at the membrane, the X10 probe successfully crosslinked FSP1 to its membrane-bound regulatory partners, providing a structural basis for its role in suppressing iron-dependent cell death[5].

By combining metabolic labeling with photoaffinity crosslinking, YnMyr Diazirine X10 bypasses the need for genetic modification, offering a highly authoritative, chemically precise method for mapping the PTM-specific interactome[7].

Sources

Exploratory

Discovery and synthesis of YnMyr Diazirine X10 lipid probes

Unlocking the Myristoylated Interactome: Discovery, Synthesis, and Application of YnMyr Diazirine X10 Lipid Probes Protein N-myristoylation is a critical co-translational lipid post-translational modification (PTM) catal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Myristoylated Interactome: Discovery, Synthesis, and Application of YnMyr Diazirine X10 Lipid Probes

Protein N-myristoylation is a critical co-translational lipid post-translational modification (PTM) catalyzed by N-myristoyltransferases (NMT1 and NMT2). By attaching a 14-carbon saturated fatty acid to the N-terminal glycine of target proteins, myristoylation facilitates membrane targeting and mediates essential protein-protein interactions (PPIs). However, capturing these lipid-mediated PPIs in living cells is notoriously difficult due to their weak affinity and transient nature.

To bridge this gap, chemical biologists developed YnMyr Diazirine X10 (also known as Photoclick Myristic Acid), a state-of-the-art bifunctional lipid probe designed to freeze these interactions in time and space. This whitepaper provides an in-depth technical analysis of the probe’s design rationale, chemical synthesis, and self-validating experimental workflows.

Structural Design Rationale: The Causality of "X10"

The design of myristic acid analogs requires a delicate balance. The probe must be recognized by the NMT substrate-binding pocket without steric clash, while simultaneously harboring functional groups for covalent crosslinking and downstream enrichment. YnMyr Diazirine X10 achieves this through two specific modifications to the myristic acid backbone:

  • The Bioorthogonal Alkyne Tag (Yn): Placed at the terminal end (between C13 and C14), the alkyne group serves as a handle for Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The alkyne is chosen over an azide because it is sterically minimal, ensuring the lipid tail can still insert efficiently into hydrophobic pockets and lipid bilayers.

  • The Photoreactive Diazirine (X10): Diazirines are preferred over bulkier crosslinkers (like benzophenones or aryl azides) because of their exceptionally small steric footprint. Upon UV irradiation (365 nm), the diazirine eliminates nitrogen gas to form a highly reactive carbene that rapidly inserts into nearby C-H, N-H, or O-H bonds of interacting proteins.

Why position the diazirine at Carbon 10? The placement at C10 is not arbitrary. Structural analysis of the human NMT1:Myr-CoA complex (PDB:4C2Y) reveals that the C10 position optimally accommodates the diazirine ring within the enzyme's hydrophobic binding groove. Alternative probes with diazirines at C3 (X3) or C8 (X8) exhibit lower incorporation efficiency because they disrupt the critical binding geometry required for efficient acyl transfer by NMT .

ProbeDesign Backbone Myristic Acid Backbone (14-Carbon Chain) Diazirine Diazirine Group (C10) (Photocrosslinker) Backbone->Diazirine Modified at C10 Alkyne Terminal Alkyne (C13-C14) (Click Chemistry Tag) Backbone->Alkyne Modified at Terminus NMT_Binding NMT Substrate Recognition (Hydrophobic Pocket) Backbone->NMT_Binding Enables Carbene Reactive Carbene (Covalent Bonding) Diazirine->Carbene UV (365nm) Triazole Triazole Linkage (Fluorophore/Biotin) Alkyne->Triazole CuAAC + Azide

Structural logic of YnMyr Diazirine X10 and its functional biochemical outputs.

Chemical Synthesis Strategy

The synthesis of YnMyr Diazirine X10 requires strategic functional group tolerance. The most critical causal choice in the synthetic route is the late-stage introduction of the diazirine moiety .

Because the diazirine ring is highly sensitive to acidic conditions, reducing agents, and elevated temperatures, the precursor is synthesized as a stable ketone. In the final synthetic steps, the ketone is converted to a diaziridine using liquid ammonia and hydroxylamine-O-sulfonic acid. This intermediate is immediately oxidized with iodine to yield the active diazirine. Performing this transformation at the very end of the synthesis prevents premature degradation of the photoreactive core and ensures a high-purity final product (≥95% purity for commercial applications).

Quantitative Comparison of Myristate Probes

To understand the evolutionary leap represented by YnMyr Diazirine X10, we must compare it against its predecessors. The data below summarizes the quantitative characteristics of various lipid probes based on recent proteomic literature.

ProbeModification Site(s)NMT Substrate EfficiencyPhotocrosslinking YieldPrimary Application
YnMyr Terminal AlkyneHighN/A (No crosslinker)Baseline N-myristoylated proteome profiling
X3 C3 Diazirine, Terminal AlkyneLowModerateStructural mapping of lipid binding pockets
X8 C8 Diazirine, Terminal AlkyneModerateModerateStructural mapping of lipid binding pockets
X10 C10 Diazirine, Terminal AlkyneHigh High In vivo PPI mapping & Interactome discovery

Experimental Workflow: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that any chemical biology workflow must be a self-validating system . The protocol below is designed to map the myristoylated interactome using YnMyr Diazirine X10, explicitly incorporating controls to rule out non-specific background binding and confirm NMT-dependent incorporation.

Step 1: Probe Preparation and Metabolic Labeling

Causality: YnMyr Diazirine X10 is highly lipophilic. Improper solubilization will lead to probe precipitation and failed metabolic labeling.

  • Stock Solution: Dissolve the crystalline solid in DMSO or Ethanol to a concentration of 30 mg/mL. Crucial Step: Purge the solvent with inert gas (Argon/Nitrogen) to prevent oxidative degradation of the alkyne.

  • Aqueous Dilution: For cell culture media, dilute the stock 1:20 in PBS (pH 7.2) immediately before use (max solubility ~0.04 mg/mL). Do not store this aqueous solution for more than 24 hours.

  • Incubation: Add the probe (typically 50–100 μM) to live HeLa or HEK293T cells.

  • Self-Validation Controls:

    • Control A (-UV): A parallel sample that will not be irradiated, establishing the baseline for non-covalent background binding.

    • Control B (+Excess Myristate): Co-incubate the probe with a 10-fold excess of unlabeled myristic acid. A reduction in signal confirms that probe incorporation is specifically mediated by NMTs.

Step 2: In Situ Photocrosslinking
  • After 24 hours of metabolic incorporation, wash the cells twice with cold PBS to remove unincorporated probe.

  • Place the cell culture plates on ice (to prevent protein diffusion and degradation).

  • Irradiate the cells with UV light (365 nm) for 10–15 minutes. Causality: 365 nm is chosen because it efficiently activates the diazirine into a carbene without causing the severe DNA damage and protein denaturation associated with shorter wavelength UV (e.g., 254 nm).

Step 3: Cell Lysis and CuAAC Click Chemistry
  • Lyse the cells using a standard RIPA buffer supplemented with protease inhibitors.

  • Perform the CuAAC reaction by adding a capture reagent (e.g., Azido-TAMRA-PEG-Biotin), CuSO4, TBTA (ligand), and Sodium Ascorbate (reducing agent).

  • Causality: The TBTA ligand is mandatory; it stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species that could degrade the proteins.

Step 4: Affinity Enrichment and LC-MS/MS
  • Precipitate the proteins (e.g., via methanol/chloroform extraction) to remove excess unreacted click reagents.

  • Resuspend and enrich the biotinylated crosslinked complexes using Streptavidin-agarose beads.

  • Perform on-bead tryptic digestion and analyze the eluted peptides via LC-MS/MS to identify the interacting proteins.

Workflow Probe YnMyr Diazirine X10 (Bifunctional Lipid Probe) Cell Live Cell Incubation (Metabolic Labeling) Probe->Cell NMT N-Myristoyltransferase (NMT1 / NMT2) Cell->NMT TaggedProtein Myristoylated Target Protein (Alkyne & Diazirine tagged) NMT->TaggedProtein Co-translational N-myristoylation PPI Protein-Protein Interaction (Transient/Lipid-mediated) TaggedProtein->PPI Membrane targeting UV UV Irradiation (365 nm) (Diazirine -> Carbene) PPI->UV Crosslinked Covalent Crosslinked Complex (Target + Interactor) UV->Crosslinked Photocrosslinking Lysis Cell Lysis & CuAAC Click (Biotin-Azide Addition) Crosslinked->Lysis Enrichment Streptavidin Enrichment & On-Bead Digestion Lysis->Enrichment Bioorthogonal Ligation MS LC-MS/MS Proteomics (Interactome Identification) Enrichment->MS

Metabolic labeling and photocrosslinking workflow for mapping the myristoylated interactome.

Conclusion

The development of the YnMyr Diazirine X10 probe represents a paradigm shift in lipid chemical biology. By carefully engineering the steric profile of the probe to match the NMT1 binding pocket, researchers can now capture a high-fidelity snapshot of lipid-mediated protein interactions in living cells. When paired with rigorous, self-validating protocols and quantitative mass spectrometry, this tool paves the way for discovering novel therapeutic targets in oncology, infectious diseases, and neurobiology where aberrant protein lipidation drives pathology.

References

  • Peng, T., & Hang, H. C. (2015). Bifunctional fatty acid chemical reporter for analyzing S-palmitoylated membrane protein-protein interactions in mammalian cells. Journal of the American Chemical Society, 137(2), 556-559. URL: [Link]

  • Fedoryshchak, R. O., Gorelik, A., Shen, M., Shchepinova, M. M., Pérez-Dorado, I., & Tate, E. W. (2023). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science, 14(9), 2419–2430. URL: [Link]

Foundational

Decoding the Myristoylated Interactome: A Technical Guide to YnMyr Diazirine X10

As a Senior Application Scientist specializing in chemical proteomics, I frequently encounter a fundamental limitation in lipid biology: traditional metabolic probes can identify which proteins are lipidated, but they fa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chemical proteomics, I frequently encounter a fundamental limitation in lipid biology: traditional metabolic probes can identify which proteins are lipidated, but they fail to capture the transient, lipid-mediated protein-protein interactions (PPIs) that drive cellular signaling. N-myristoylation—the covalent attachment of a 14-carbon saturated fatty acid to an N-terminal glycine—is not just a membrane anchor; it is a dynamic structural motif that dictates complex assembly[1].

To map these elusive interaction networks, we must move beyond static labeling. This whitepaper provides an in-depth, self-validating framework for utilizing YnMyr Diazirine X10 (Photoclick Myristic Acid), a trifunctional chemical probe engineered to capture the myristoylated interactome in living cells.

Chemical Architecture & Mechanistic Causality

YnMyr Diazirine X10 (CAS 2707485-30-9) is not a passive label; it is a highly engineered substrate mimic[2]. Its design relies on three distinct structural features, each serving a specific mechanistic purpose in our workflow:

  • The Myristic Acid Backbone: N-myristoyltransferases (NMT1 and NMT2) possess a strict hydrophobic binding pocket that measures chain length and geometry[1]. The backbone of X10 mimics endogenous myristoyl-CoA, allowing co-translational transfer to the N-terminal glycine of target proteins.

  • The C10 Diazirine Group: Positioning the photoactivatable diazirine at carbon 10 is a calculated choice. It places the reactive moiety deep within the hydrophobic interface of interacting protein partners without sterically clashing with the NMT active site[1]. Upon irradiation at 365 nm, the diazirine extrudes nitrogen gas to form a highly reactive carbene. Causality dictates that this carbene has a half-life of nanoseconds, ensuring it only inserts into C-H or heteroatom bonds of proteins within a ~3 Å radius, thereby capturing true physiological interactors rather than random collision events.

  • The Terminal Alkyne: This bioorthogonal handle remains entirely inert within the living cell. We exploit it post-lysis using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach an azido-biotin reporter, enabling stringent affinity enrichment[3].

Pathway Ribosome Ribosome (Translation) Met_Cleavage Met Aminopeptidase (Exposes N-term Gly) Ribosome->Met_Cleavage NMT NMT1 / NMT2 (Myristoylation) Met_Cleavage->NMT Substrate Binding Target Myristoylated Target (Membrane Anchored) NMT->Target Co-translational Addition Probe YnMyr Diazirine X10 (Lipid Mimic) Probe->NMT Enters Hydrophobic Pocket PPI Interacting Protein (Transient Binding) Target->PPI Recruits Partners Crosslink Covalent PPI Complex (UV 365nm Activated) Target->Crosslink PPI->Crosslink Carbene Insertion

N-Myristoylation signaling and UV-activated PPI crosslinking via YnMyr Diazirine X10.

Quantitative Probe Dynamics

Because the diazirine group adds steric bulk, the incorporation kinetics of YnMyr Diazirine X10 differ from standard YnMyr. To achieve equivalent labeling intensity, X10 must be supplied at a higher concentration. The table below summarizes the quantitative parameters required to balance labeling efficiency with cellular toxicity[1].

Table 1: Comparative Analysis of Myristoylation Probes

ProbeWorking ConcentrationRelative Labeling EfficiencyCrosslinking CapabilityPrimary Application
Myristic Acid (Myr) 100 μMN/A (Unlabeled)NoneNegative Control
YnMyr 5 μMHigh (Baseline 1.0x)NoneMapping Static Myristoylome
YnMyr Diazirine X10 100 μMModerate (~0.05x per μM)High (UV 365 nm)Capturing Transient PPIs

Engineering a Self-Validating Experimental System

In chemical proteomics, the greatest threat to data integrity is non-specific background (e.g., proteins sticking to agarose beads). Therefore, we do not merely execute a protocol; we engineer a self-validating matrix. Every experimental sample must be flanked by specific controls to definitively prove that the captured interaction is both NMT-dependent and photo-crosslinking-dependent .

Table 2: The Self-Validating Matrix

ConditionProbeTreatmentExpected Proteomic ReadoutCausality / Purpose
Experimental YnMyr Diazirine X10+ UV (365 nm)High enrichment of targets & PPIsCaptures the true myristoylated interactome.
Negative Control 1 Myristic Acid+ UV (365 nm)Background onlyControls for non-specific bead binding and endogenous biotin.
Negative Control 2 YnMyr Diazirine X10- UV (No light)Only direct myristoylated targetsIsolates photo-dependent PPIs from the static targets.
Specificity Control YnMyr Diazirine X10+ UV + 0.5 μM IMP-1088Background onlyProves incorporation is strictly NMT-dependent[4].

Step-by-Step Methodology: Capturing the Interactome

The following protocol outlines the optimized workflow for capturing myristate-mediated PPIs (such as the FSP1-TOMM40 mitochondrial interaction[1]) using label-free quantification (LFQ) mass spectrometry[3].

Step 1: Metabolic Labeling
  • Seed HeLa or MDA-MB-231 cells to reach 70% confluency.

  • Prepare media containing 100 μM YnMyr Diazirine X10. For the specificity control, pre-treat cells with 0.5 μM IMP-1088 (a potent NMT inhibitor) for 1 hour prior to probe addition[4].

  • Incubate for 24 hours.

    • Causality: Myristoylation is primarily co-translational. A 24-hour window allows sufficient turnover of the proteome to incorporate the probe into newly synthesized proteins[1].

Step 2: In Situ Photo-crosslinking
  • Wash cells twice with ice-cold PBS to remove excess unincorporated probe.

  • Place the culture dishes on ice and remove the lid.

  • Irradiate cells using a 365 nm UV lamp for 5 minutes.

    • Causality: 365 nm provides the exact energy required to activate the diazirine without causing broad UV-C induced DNA damage or protein denaturation. Performing this on ice minimizes the diffusion of transient interactors, freezing the PPI complexes in place.

Step 3: Cell Lysis & CuAAC Click Chemistry
  • Lyse cells in 1% SDS lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% SDS, protease inhibitors). Sonicate to shear DNA and boil at 95°C for 5 minutes.

    • Causality: SDS fully denatures the protein complexes, ensuring the terminal alkyne is sterically accessible for the click reaction.

  • Perform CuAAC by adding: 100 μM Azido-Biotin, 1 mM CuSO4, 1 mM THPTA ligand, and 2 mM Sodium Ascorbate. React for 1 hour at room temperature.

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst. THPTA stabilizes the Cu(I) oxidation state, preventing the generation of reactive oxygen species that could degrade the proteins[3].

Step 4: Affinity Enrichment & LC-MS/MS
  • Precipitate proteins using methanol/chloroform to remove unreacted Azido-Biotin and SDS.

  • Resuspend in 0.2% SDS buffer and incubate with Neutravidin agarose beads for 2 hours.

  • Wash beads stringently (e.g., with 1% SDS, 4 M urea, and 50 mM ammonium bicarbonate) to remove all non-covalently bound proteins.

  • Perform on-bead trypsin digestion and analyze the eluted peptides via LC-MS/MS.

Workflow Step1 1. Metabolic Labeling (100 μM Probe, 24h) Step2 2. In Situ UV Irradiation (365 nm, 5 min, Ice) Step1->Step2 Step3 3. Cell Lysis (1% SDS Buffer) Step2->Step3 Step4 4. CuAAC Click Chemistry (Azido-Biotin + Cu catalyst) Step3->Step4 Step5 5. Affinity Enrichment (Neutravidin Agarose) Step4->Step5 Step6 6. LC-MS/MS Proteomics (Identification & LFQ) Step5->Step6

Step-by-step self-validating workflow for capturing the myristoylated interactome.

Data Interpretation

When analyzing the LC-MS/MS output, true myristoylated targets will appear in both the (+UV) and (-UV) X10 datasets, as they are directly covalently modified by the probe. However, true interacting partners (PPIs) will be highly enriched in the (+UV) dataset but entirely absent in the (-UV) and NMT-inhibitor control datasets[1]. By strictly adhering to this self-validating logic, researchers can confidently map the dynamic lipid-mediated architectures that govern cellular function.

Sources

Exploratory

Unveiling the N-Myristoylome: Cellular Uptake and Mechanistic Profiling of YnMyr Diazirine X10

As the mapping of lipid-mediated protein-protein interactions (PPIs) becomes increasingly critical in drug development and molecular biology, bifunctional lipid probes have emerged as indispensable tools. Among these, Yn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the mapping of lipid-mediated protein-protein interactions (PPIs) becomes increasingly critical in drug development and molecular biology, bifunctional lipid probes have emerged as indispensable tools. Among these, YnMyr Diazirine X10 (Photoclick Myristic Acid) stands out as a premier chemical reporter.

This technical whitepaper provides an in-depth analysis of the cellular uptake mechanisms, intracellular routing, and self-validating experimental workflows associated with YnMyr Diazirine X10. By understanding the causality behind its membrane translocation and metabolic activation, researchers can optimize their interactomics workflows with high precision.

Molecular Architecture and Design Rationale

YnMyr Diazirine X10 is a synthetic derivative of myristic acid (a 14-carbon saturated fatty acid) engineered with two distinct bioorthogonal handles:

  • Terminal Alkyne (Yn): Located between carbons 13 and 14, this moiety enables highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) post-lysis.

  • Diazirine Group (X10): Positioned at carbon 10, this photoactivatable group generates a highly reactive carbene upon UV irradiation.

The Causality of the X10 Position: The placement of the diazirine group at the C10 position is not arbitrary. Structural biology studies, including the crystal structure of human N-myristoyltransferase 1 (NMT1) complexed with X10-CoA (PDB: 4C2Y), demonstrate that the NMT1 hydrophobic binding pocket perfectly accommodates the diazirine at this specific position without steric clashes [1][1]. This ensures that the probe is efficiently recognized and transferred to target proteins with kinetics comparable to natural myristic acid.

Cellular Uptake Mechanisms: Translocation to the "Metabolic Sink"

The cellular entry of YnMyr Diazirine X10 is a highly dynamic process governed by its lipophilicity and subsequent enzymatic trapping. The uptake mechanism relies on a dual-pathway membrane translocation followed by an irreversible metabolic conversion.

Solvation and Plasma Membrane Translocation

Due to its highly hydrophobic nature, the probe exhibits limited aqueous solubility (~0.04 mg/mL in standard buffers) [2][2]. To facilitate cellular uptake, the probe must be pre-complexed with lipid carriers like Bovine Serum Albumin (BSA). Once delivered to the extracellular leaflet of the plasma membrane, it enters the cell via two primary routes:

  • Passive Transmembrane Diffusion (Flip-Flop): The un-ionized protonated form of the fatty acid intercalates into the outer lipid leaflet, rapidly "flips" to the inner leaflet, and desorbs into the cytosol.

  • Protein-Mediated Transport: Membrane-bound transporters, specifically Fatty Acid Translocase (CD36/FAT) and Fatty Acid Transport Proteins (FATPs) , actively facilitate the rapid influx of the probe, bypassing the kinetic bottlenecks of passive diffusion.

The "Metabolic Sink" Effect (ACS Activation)

The true driver of YnMyr Diazirine X10 uptake is not merely diffusion, but intracellular trapping. Upon entering the cytosol, the free fatty acid probe is rapidly recognized by Acyl-CoA Synthetase (ACS) . ACS catalyzes the ATP-dependent thioesterification of the probe with Coenzyme A, generating YnMyr-Diazirine-X10-CoA .

Because CoA-esters are highly polar and bulky, they cannot cross the plasma membrane. This enzymatic conversion creates a "metabolic sink," continuously depleting the intracellular pool of free probe and maintaining a steep concentration gradient that drives further extracellular uptake [3][3].

UptakePathway cluster_membrane Plasma Membrane Transport Extracellular Extracellular YnMyr Diazirine X10 Passive Passive Diffusion (Flip-Flop) Extracellular->Passive CD36 Protein-Mediated (CD36 / FATPs) Extracellular->CD36 Intracellular Intracellular Pool YnMyr Diazirine X10 Passive->Intracellular CD36->Intracellular ACS Acyl-CoA Synthetase (ACS) ATP + CoA Intracellular->ACS CoA_Ester YnMyr Diazirine X10-CoA (Metabolic Sink) ACS->CoA_Ester Activation NMT N-Myristoyltransferase (NMT1 / NMT2) CoA_Ester->NMT Substrate Myr_Protein N-Myristoylated Protein (e.g., c-Src, ARF) NMT->Myr_Protein Co/Post-Translational Modification UV UV Irradiation (365 nm) Carbene Generation Myr_Protein->UV Crosslink Covalent Crosslinking (PPI Capture) UV->Crosslink Click CuAAC Click Chemistry (AzTB Tagging) Crosslink->Click

Figure 1: Cellular uptake, metabolic activation, and crosslinking pathway of YnMyr Diazirine X10.

Quantitative Data & Physicochemical Properties

To ensure rigorous experimental design, the physical limitations and structural properties of the probe must be accounted for. The tables below summarize the critical parameters of YnMyr Diazirine X10.

Table 1: Physicochemical & Structural Specifications
PropertySpecification
Chemical Name 3-(3-butyn-1-yl)-3H-diazirine-3-nonanoic acid
Synonyms Photoclick Myristic Acid, Click Tag™ Myristic Acid
Molecular Weight 250.34 g/mol
Chemical Formula C14H22N2O2
Functional Handles Terminal Alkyne (C13-C14), Diazirine (C10)
Solubility DMSO, DMF, Ethanol (~30 mg/mL)
Storage Conditions -20°C, strictly protect from light
Table 2: Comparative Analysis of Myristic Acid Probes
Probe TypeModificationsPrimary ApplicationTarget Resolution
Myristic Acid None (Natural)Baseline metabolic studiesN/A
YnMyr Terminal AlkyneN-myristoylome profilingSingle Proteins
YnMyr Diazirine X10 Alkyne + C10 DiazirinePPI mapping & interactomicsProtein Complexes

Self-Validating Experimental Protocol: Labeling & Crosslinking

The following methodology is designed as a self-validating system. Every step is engineered with a specific biochemical causality to eliminate false positives and ensure the integrity of the captured protein-protein interactions.

Step-by-Step Methodology

Step 1: Probe Solvation & Media Formulation

  • Action: Dissolve YnMyr Diazirine X10 in anhydrous DMSO to create a 50 mM stock. Dilute the stock into pre-warmed (37°C) culture media containing 1–5% BSA to a final working concentration of 20–100 µM.

  • Causality: The probe is highly lipophilic and will precipitate in purely aqueous environments. BSA acts as a lipid chaperone, maintaining the probe in solution and facilitating its delivery to the plasma membrane's outer leaflet [4][4].

Step 2: In Vivo Metabolic Labeling

  • Action: Incubate target cells (e.g., HeLa) with the formulated media for 24 hours.

  • Causality: A 24-hour window provides sufficient time for the probe to undergo the full "metabolic sink" uptake pathway, conversion to the CoA-ester, and subsequent NMT1/NMT2-catalyzed co-translational incorporation into newly synthesized target proteins [3][3].

Step 3: In Situ UV Crosslinking

  • Action: Wash cells twice with ice-cold PBS. Irradiate live cells on ice with 365 nm UV light for 10–15 minutes.

  • Causality: Washing removes unbound extracellular probe, reducing background noise. UV irradiation at 365 nm safely triggers the loss of N2 from the diazirine, generating a reactive carbene that inserts into adjacent C-H/N-H bonds at a "zero-length" distance. Performing this on ice slows membrane dynamics and stabilizes weak, transient PPIs, preventing diffusion-based non-specific crosslinking [1][1].

Step 4: Denaturing Lysis

  • Action: Lyse cells using a 1% SDS lysis buffer supplemented with protease inhibitors. Boil for 5 minutes.

  • Causality: Harsh denaturing conditions (1% SDS + heat) completely disrupt all non-covalent protein interactions. This guarantees that any interacting proteins co-purified in later steps are strictly the result of covalent diazirine crosslinking, effectively eliminating false-positive interactors.

Step 5: CuAAC Click Chemistry & Validation

  • Action: React the normalized protein lysates with a capture reagent (e.g., AzTB - Azide-TAMRA-Biotin), CuSO4, THPTA ligand, and Sodium Ascorbate for 1 hour at room temperature.

  • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I). THPTA stabilizes the Cu(I) ion and prevents the generation of reactive oxygen species (ROS) that could degrade the protein sample. The alkyne tag reacts with the azide, appending a biotin handle for enrichment and a fluorophore for validation.

  • Self-Validation Check: Before proceeding to bead enrichment, run a small aliquot of the clicked lysate on an SDS-PAGE gel and perform in-gel fluorescence scanning. A distinct banding pattern confirms successful uptake, myristoylation, and click-tagging.

Step 6: Affinity Enrichment

  • Action: Precipitate proteins (MeOH/CHCl3) to remove excess click reagents, resuspend in 0.2% SDS, and incubate with NeutrAvidin agarose beads. Elute for LC-MS/MS or Western Blotting.

Workflow Step1 1. Metabolic Labeling (In vivo, 24h, 100 µM) Step2 2. In Situ UV Crosslinking (365 nm, Live Cells on Ice) Step1->Step2 Wash with cold PBS Step3 3. Cell Lysis & Extraction (1% SDS Buffer) Step2->Step3 Quench & Harvest Step4 4. CuAAC Click Chemistry (AzTB, CuSO4, THPTA, NaAsc) Step3->Step4 Normalize Protein Step5 5. Affinity Enrichment (NeutrAvidin Agarose) Step4->Step5 Precipitation / Wash Step6 6. Proteomic Analysis (LC-MS/MS or Western Blot) Step5->Step6 On-bead Digest / Elution

Figure 2: End-to-end experimental workflow for metabolic labeling and PPI capture.

References

  • Source: RSC Chemical Biology (NIH PMC)
  • Title: Photoclick Myristic Acid (CAS 2707485-30-9)
  • Source: Nature Communications (via Imperial College London Spiral)
  • Source: PLOS Biology (NIH PMC)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vivo UV Photo-Crosslinking Using YnMyr Diazirine X10

Introduction: Illuminating Protein Myristoylation in its Native Environment Protein N-myristoylation, the covalent attachment of the 14-carbon fatty acid myristate to an N-terminal glycine residue, is a critical lipid mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Illuminating Protein Myristoylation in its Native Environment

Protein N-myristoylation, the covalent attachment of the 14-carbon fatty acid myristate to an N-terminal glycine residue, is a critical lipid modification that governs the membrane localization and function of numerous proteins involved in cellular signaling, oncogenesis, and infectious diseases. Studying the dynamic interactions of myristoylated proteins within the complex cellular milieu has been a significant challenge. In vivo chemical cross-linking offers a powerful strategy to capture these interactions in their native context.[1][2]

This guide details the application of YnMyr Diazirine X10 , a trimodular chemical probe, for investigating myristoylated proteins and their interactomes directly within living cells. This innovative molecule combines:

  • A myristic acid analog for metabolic incorporation by N-myristoyltransferases (NMTs).[3][4]

  • A compact, highly efficient diazirine photo-crosslinker for UV-inducible covalent bond formation with nearby molecules.[5][6][7]

  • A terminal alkyne handle for bio-orthogonal "click chemistry" conjugation, enabling downstream detection, enrichment, and identification.[8][9]

By following the principles and protocols outlined here, researchers can effectively "freeze" transient protein-protein and protein-lipid interactions, allowing for the robust identification of binding partners, the characterization of signaling complexes, and the validation of drug targets.

The Technology: Mechanism and Rationale

The power of YnMyr Diazirine X10 lies in its multi-step, rationally designed mechanism. Understanding this process is key to successful experimental design and data interpretation.

The Diazirine Photo-Crosslinking Reaction

Diazirines are a class of highly effective photo-activatable crosslinkers favored for their small size and high efficiency.[10][11] The process is inert until initiated by a pulse of long-wave UV light, providing precise temporal control.

  • Metabolic Incorporation: The YnMyr Diazirine X10 probe is introduced to living cells and, due to its structural similarity to myristic acid, is recognized and utilized by N-myristoyltransferases (NMTs). The probe is covalently attached to the N-terminus of substrate proteins.

  • Photo-Activation: Upon irradiation with UV light (optimally ~350-365 nm), the diazirine ring becomes excited and expels nitrogen gas (N₂).[6][12][13][14] This is a biocompatible process that minimizes cellular damage compared to shorter UV wavelengths.[6][15]

  • Carbene Formation & Covalent Crosslinking: The loss of N₂ generates a highly reactive and short-lived carbene intermediate.[5][16] This carbene rapidly and non-selectively inserts into the first available C-H, N-H, O-H, or S-H bond in its immediate vicinity.[6][17] This creates a stable, covalent bond between the myristoylated protein and its interacting partner (protein, lipid, or other biomolecule). Recent studies have shown that a diazo isomer intermediate also plays a significant role, preferentially reacting with polar side-chains.[18][19]

cluster_0 Step 1: Metabolic Labeling (In Cell) cluster_1 Step 2: Photo-Crosslinking cluster_2 Step 3: Downstream Analysis Probe YnMyr Diazirine X10 NMT N-Myristoyl- transferase (NMT) Probe->NMT LabeledProtein Probe-Labeled Protein NMT->LabeledProtein N-myristoylation TargetProtein Target Protein (Unmodified) TargetProtein->NMT UV UV Light (350-365 nm) LabeledProtein->UV Carbene Reactive Carbene Intermediate LabeledProtein->Carbene N₂ release CrosslinkedComplex Covalently Crosslinked Complex LabeledProtein->CrosslinkedComplex UV->LabeledProtein Interactor Interacting Partner (Protein, Lipid, etc.) Carbene->Interactor Insertion Reaction Interactor->CrosslinkedComplex Click Click Chemistry (e.g., + Biotin-Azide) CrosslinkedComplex->Click TaggedComplex Tagged Complex Click->TaggedComplex Purify Affinity Purification (e.g., Streptavidin) TaggedComplex->Purify Analysis LC-MS/MS Analysis Purify->Analysis

Caption: Overall workflow of in vivo crosslinking with YnMyr Diazirine X10.
The Bio-orthogonal Alkyne Handle

The terminal alkyne group is a bio-orthogonal handle, meaning it does not react with native functional groups within the cell.[9] This allows for a highly specific secondary labeling reaction, known as "click chemistry," to be performed on the cell lysate ex vivo.[8][20] The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which attaches an azide-containing reporter tag (e.g., Biotin-Azide or a Fluorescent-Azide) to the crosslinked complex for visualization and affinity purification.[5][9]

Probe Properties: YnMyr Diazirine X10
PropertyDetailsReference
Formal Name 3-(3-butyn-1-yl)-3H-diazirine-3-nonanoic acid[21]
Synonyms Photoclick Myristic Acid, YnMyristic Diazirine X10[21]
Molecular Formula C₁₄H₂₂N₂O₂[21]
Molecular Weight 250.3 g/mol [21]
Photo-activation λ 330 - 370 nm (Optimal ~350 nm)[7][12]
Reactive Group Alkyl Diazirine[5][7]
Bio-orthogonal Handle Terminal Alkyne[8][9]
Solubility Soluble in DMF, DMSO, and Ethanol (~30 mg/ml)[21]

Experimental Design & Key Considerations

Careful planning is crucial for a successful in vivo crosslinking experiment. The following parameters must be optimized for each specific cell type and biological question.

Probe Concentration and Incubation Time

The optimal concentration of YnMyr Diazirine X10 typically ranges from 10 to 100 µM. Incubation times can vary from 4 to 24 hours. These parameters should be determined empirically by performing a dose-response and time-course experiment, assessing both the efficiency of protein labeling and potential cytotoxicity.

UV Irradiation Conditions

This is the most critical step. Insufficient irradiation leads to low crosslinking yield, while excessive exposure can cause cellular damage.[6][13]

ParameterRecommended RangeRationale & Notes
Wavelength 350 - 365 nmMaximizes diazirine activation while minimizing damage to proteins and DNA, which occurs at wavelengths <300 nm.[12][13]
Lamp Type Mercury vapor or LED spot lampsHigh-wattage lamps are generally more effective.[6][13] A Stratalinker with 365 nm bulbs is a common choice.
Irradiation Time 1 - 15 minutesMust be optimized. Start with a short time (e.g., 5 min) and increase if necessary. For live cells, total time should be kept under 15 minutes.[13]
Distance to Sample 1 - 5 cmFor low-wattage (<15W) lamps, a closer distance (1 cm) is needed. For higher wattage lamps, increase the distance (3-5 cm) to avoid overheating.[13]
Sample Vessel Uncovered plate/dishLids will block UV light. Perform irradiation in a shallow vessel for maximum and even exposure.[13]
Essential Controls

To ensure the trustworthiness of your results, the following controls are mandatory:

  • No UV Control (-UV): Cells are treated with the probe but not exposed to UV light. This control identifies proteins that non-covalently associate with the probe or affinity resin.

  • No Probe Control (+UV): Cells are exposed to UV light without the probe. This control identifies proteins that may non-specifically crosslink or interact with the resin.

  • Competitor Control: Cells are co-incubated with the YnMyr Diazirine X10 probe and a 10- to 100-fold molar excess of natural myristic acid. This control validates that the probe is incorporated via the intended biological pathway (NMT activity). A significant reduction in signal indicates specific metabolic labeling.[5]

Safety Precautions

UV radiation is hazardous. Exposure can cause severe eye and skin damage.[22] Always take the following precautions:

  • Use the UV crosslinker in a designated area with appropriate warning signs.

  • Never look directly at the UV light source.

  • Wear appropriate Personal Protective Equipment (PPE), including a UV-blocking face shield, lab coat, and gloves.[23][24]

  • Ensure the UV source's safety interlock mechanism is functional. Never bypass it.[23]

Detailed Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
  • Cell Seeding: Plate mammalian cells on a 10 cm dish and grow to 70-80% confluency in complete culture medium.

  • Probe Preparation: Prepare a 10 mM stock solution of YnMyr Diazirine X10 in sterile DMSO.

  • Labeling Medium: Prepare fresh culture medium (e.g., DMEM). For optimal labeling, using medium with reduced serum (e.g., 1-2% FBS) can be beneficial.

  • Probe Addition: Add the YnMyr Diazirine X10 stock solution to the fresh medium to achieve the final desired concentration (e.g., 50 µM). Vortex thoroughly.

  • Incubation: Aspirate the old medium from the cells, wash once with PBS, and add the probe-containing medium.

  • Metabolic Labeling: Incubate the cells for the optimized duration (e.g., 18 hours) at 37°C in a CO₂ incubator.

Protocol 2: In Vivo UV Photo-Crosslinking
  • Preparation: After incubation, place the cell culture dish on ice. Aspirate the medium and gently wash the cells twice with 5 mL of ice-cold PBS.

  • Irradiation Setup: Remove the lid from the culture dish. Place the open dish on an ice-cold metal block directly under the UV lamp at the optimized distance.

  • UV Exposure: Irradiate the cells with 365 nm UV light for the optimized time (e.g., 5-10 minutes).

  • Cell Harvesting: Immediately after irradiation, add 5 mL of ice-cold PBS to the dish. Scrape the cells using a cell lifter, transfer the cell suspension to a 15 mL conical tube, and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Storage: Aspirate the supernatant. The cell pellet can be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 3: Click Chemistry Reaction (CuAAC)

This protocol is for conjugating a biotin tag for subsequent enrichment.

  • Lysis: Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer (e.g., RIPA buffer with protease inhibitors). Lyse cells by sonicating on ice.

  • Protein Quantification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

  • Click Reaction Mix: For a 1 mL reaction, sequentially add the following reagents to the protein lysate (prepare a master mix for multiple samples):

    • Biotin-Azide (from 10 mM stock in DMSO): 100 µM final concentration.

    • Tris(2-carboxyethyl)phosphine (TCEP) (from 50 mM fresh stock in water): 1 mM final concentration.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (from 10 mM stock in DMSO): 100 µM final concentration.

    • Copper(II) Sulfate (CuSO₄) (from 50 mM stock in water): 1 mM final concentration.

  • Incubation: Vortex the mixture and incubate for 1-2 hours at room temperature on a rotator.

  • Protein Precipitation: Precipitate the protein to remove excess click reagents. Add 4 mL of ice-cold acetone, vortex, and incubate at -20°C for at least 1 hour.

  • Pelleting: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully discard the supernatant and wash the pellet with 1 mL of ice-cold methanol.

  • Resuspension: Briefly air-dry the pellet and resuspend in a buffer suitable for downstream applications (e.g., 2% SDS in PBS for streptavidin pulldown).

Protocol 4: Affinity Purification and Mass Spectrometry Analysis
  • Bead Preparation: Use high-capacity streptavidin agarose beads. Wash the required amount of bead slurry three times with the resuspension buffer (e.g., 2% SDS in PBS).

  • Binding: Add the resuspended protein sample to the washed beads and incubate for 2-4 hours at room temperature on a rotator.

  • Washing: Pellet the beads and wash them sequentially with increasingly stringent buffers to remove non-specific binders. A typical wash series is:

    • 2x with 1% SDS in PBS.

    • 2x with 0.1% SDS in PBS.

    • 2x with Urea Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • 2x with PBS.

  • Elution/On-Bead Digestion: Proteins can be eluted (e.g., with biotin-containing buffer or by boiling in SDS-PAGE sample buffer) or, for mass spectrometry, digested directly on the beads.

  • Mass Spectrometry: For on-bead digestion, resuspend the washed beads in a digestion buffer, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight. The resulting peptides are then analyzed by LC-MS/MS.

  • Data Analysis: The acquired MS data is processed using specialized software to identify the proteins.[25][26] A quantitative comparison between the experimental sample and the "-UV" control is essential to identify specific, light-dependent interactors.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Signal - Inefficient metabolic labeling.- Insufficient UV irradiation.- Inefficient click reaction.- Probe degradation.- Optimize probe concentration and incubation time.- Decrease distance to UV lamp; increase irradiation time.- Use fresh click chemistry reagents, especially TCEP and CuSO₄ stocks.- Store probe stock at -20°C or -80°C and avoid repeated freeze-thaw cycles.
High Background - Non-specific binding to affinity resin.- Excess unreacted probe/click reagents.- Increase stringency and number of wash steps after affinity pulldown.- Ensure protein precipitation/pellet washing steps are performed thoroughly.- Include a "-UV" control to identify non-specific binders.
Cell Death/Toxicity - Probe concentration is too high.- Excessive UV exposure.- Perform a dose-response curve to find the optimal, non-toxic probe concentration.- Reduce UV irradiation time or increase the distance from the lamp. Ensure cells are kept on ice during irradiation.

References

  • Interchim. (n.d.). Diazirine crosslinkers. Retrieved from [Link]

  • Parker, C. G., & Pratt, M. R. (2011). Click Chemistry in Proteomic Investigations. Protein and Peptide Letters, 18(9), 896-905. Available from: [Link]

  • G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. Retrieved from [Link]

  • Schilling, B., Eckels, J., et al. (2023). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry, 95(19), 7495–7503. Available from: [Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1, 59-74. Available from: [Link]

  • Lasker, K., et al. (2022). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv. Available from: [Link]

  • Al-Mughaid, H., et al. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Journal of Materials Chemistry C, 8(33), 11486-11494. Available from: [Link]

  • Gautier, A., et al. (2008). In Vivo Protein Cross-Linking. In Protein-Protein Interactions (pp. 361-377). Humana Press. Available from: [Link]

  • Schilling, B., Eckels, J., et al. (2024). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry. Available from: [Link]

  • Li, Z., et al. (2023). Chemical crosslinking and ligation methods for in vivo analysis of RNA structures and interactions. Methods in Enzymology, 692, 1-30. Available from: [Link]

  • Codreanu, S. G., et al. (2008). Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives. Chemical Research in Toxicology, 21(1), 158-169. Available from: [Link]

  • Lapek, J. D., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry, 93(38), 12976-12984. Available from: [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). An integrated workflow for crosslinking mass spectrometry. Methods, 144, 50-61. Available from: [Link]

  • Yu, C., et al. (2023). Innovation in Cross-Linking Mass Spectrometry Workflows: Toward a Comprehensive, Flexible, and Customizable Data Analysis Platform. Journal of Proteome Research, 22(9), 2779-2788. Available from: [Link]

  • Lee, J., et al. (2021). Recent advancements in enzyme-mediated crosslinkable hydrogels: In vivo-mimicking strategies. APL Bioengineering, 5(2), 021501. Available from: [Link]

  • ENCO. (n.d.). YnMyr Diazirine X10. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Safety Practices and Precautions for UV Radiation. Retrieved from [Link]

  • Boekel Scientific. (n.d.). Understanding UV Crosslinkers. Retrieved from [Link]

  • Sharma, N., et al. (2012). Are the surgeons safe during UV-A radiation exposure in collagen cross-linking procedure?. Cornea, 31(2), 176-179. Available from: [Link]

  • Vepari, C., & Kaplan, D. L. (2007). Silk as a biomaterial. Progress in Polymer Science, 32(8-9), 991-1007. Available from: [Link]

  • Chen, Z., et al. (2023). Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity. JACS Au, 3(8), 2269-2280. Available from: [Link]

  • Arkov, A. L., & Ramos, A. (2010). A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking. ChemBioChem, 11(13), 1827-1830. Available from: [Link]

  • Thinon, E., et al. (2016). N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology, 11(7), 1834-1843. Available from: [Link]

  • Kim, T. (2017, January 16). What safety equipment should I prepare for the experiment using 254nm-wavelength UV lamp?. ResearchGate. Retrieved from [Link]

  • Schnalzer, D., et al. (2023). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. Angewandte Chemie International Edition, 62(2), e202213308. Available from: [Link]

  • OmicsDI. (2024). PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. Retrieved from [Link]

  • Yang, Z., et al. (2014). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Chemical Communications, 51(4), 643-646. Available from: [Link]

  • Hushi, M., & Baskin, J. M. (2022). Photoaffinity labeling approaches to elucidate lipid-protein interactions. Current Opinion in Chemical Biology, 69, 102173. Available from: [Link]

  • Knowlton, S., et al. (2018). Fundamentals of light-cell–polymer interactions in photo-cross-linking based bioprinting. Bioprinting, 9, 10-21. Available from: [Link]

  • Lasker, K., et al. (2022). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv. Available from: [Link]

  • Semantic Scholar. (n.d.). Recent Applications of Diazirines in Chemical Proteomics. Retrieved from [Link]

  • Parker, C. G. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard DASH. Retrieved from [Link]

  • Vinogradova, E. V., et al. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Society Reviews, 49(14), 4817-4842. Available from: [Link]

  • Lanyon-Hogg, T., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell Chemical Biology, 26(4), 535-548.e11. Available from: [Link]

  • Malcor, J. D., et al. (2024). The diazirine-mediated photo-crosslinking of collagen improves biomaterial mechanical properties and cellular interactions. Acta Biomaterialia, 179, 103-115. Available from: [Link]

  • Jiang, Y. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Retrieved from [Link]

Sources

Application

Application Note: Mapping Lipid-Mediated Protein-Protein Interactions using YnMyr Diazirine X10

As a Senior Application Scientist, I frequently observe that capturing lipid-mediated protein-protein interactions (PPIs) is notoriously difficult. Membrane-associated complexes are often transient, and the insolubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that capturing lipid-mediated protein-protein interactions (PPIs) is notoriously difficult. Membrane-associated complexes are often transient, and the insolubility of lipidated domains complicates extraction. YnMyr Diazirine X10 (also known as Photoclick Myristic Acid, CAS 2707485-30-9) represents a breakthrough in chemical proteomics, providing a bioorthogonal, photo-reactive toolkit to covalently lock and enrich these elusive interactomes[1].

This application note provides an in-depth, self-validating methodology for utilizing YnMyr Diazirine X10 in crosslinking mass spectrometry (XL-MS) workflows.

Mechanistic Rationale: The Tri-Functional Design

YnMyr Diazirine X10 is a cell-permeable probe engineered with three distinct functional domains, each serving a critical role in the proteomic workflow[2]:

  • Myristic Acid Backbone : Mimics endogenous myristate. It is metabolically converted to an acyl-CoA analog and covalently attached to the N-terminal glycine of target proteins by human N-myristoyltransferases (NMT1/NMT2)[3].

  • Diazirine Group at Carbon 10 (X10) : Placing the photoactivatable diazirine at the C10 position is a deliberate structural choice. It minimizes steric clashes within the NMT substrate-binding pocket, ensuring native-like metabolic incorporation[3]. Upon 365 nm UV irradiation, it eliminates nitrogen gas to form a highly reactive carbene that rapidly inserts into nearby C-H or heteroatom bonds, covalently crosslinking interacting partners[4].

  • Terminal Alkyne : Provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, allowing the attachment of biotinylated or fluorescent azide tags post-lysis for affinity enrichment[5].

Pathway P1 YnMyr Diazirine X10 (Cell Permeable) P2 Myristoyl-CoA Analog (Intracellular) P1->P2 Acyl-CoA Synthetase P3 N-Myristoylated Target Protein (NMT Substrate) P2->P3 N-Myristoyltransferase (NMT) P4 Protein-Protein Complex (Lipid-Mediated Interaction) P3->P4 Interacting Partner Binding P5 Covalent Crosslinked Complex (Carbene Insertion) P4->P5 UV Irradiation (365 nm) Diazirine -> Carbene

Biochemical mechanism of N-myristoylation and UV-induced crosslinking.

Experimental Workflow Overview

The following workflow guarantees that only spatially adjacent, biologically relevant interactors are enriched, filtering out non-specific background noise through stringent denaturing lysis.

G N1 1. Metabolic Labeling (YnMyr Diazirine X10) N2 2. In-Cell UV Crosslinking (365 nm, 5 min) N1->N2 N3 3. Cell Lysis & Protein Extraction N2->N3 N4 4. CuAAC Click Chemistry (Azido-Biotin Tag) N3->N4 N5 5. Affinity Enrichment (Neutravidin Beads) N4->N5 N6 6. Trypsin Digestion & Peptide Elution N5->N6 N7 7. LC-MS/MS Proteomic Analysis N6->N7

Workflow for YnMyr Diazirine X10-based crosslinking mass spectrometry.

Step-by-Step Protocol

Self-Validation Note: Always include a "No-UV" control (to filter out non-covalent binders surviving washes) and a "No-Probe" control (to identify endogenous biotinylated proteins).

Step 1: Metabolic Labeling
  • Prepare a 30 mg/mL stock solution of YnMyr Diazirine X10 in DMSO or Ethanol[6].

  • Seed target cells (e.g., HeLa or MDA-MB-231) and grow to 70-80% confluency.

  • Replace media with fresh culture media containing 50–100 µM YnMyr Diazirine X10[3].

  • Incubate for 18–24 hours under standard conditions (37°C, 5% CO2) to allow NMT-dependent incorporation[5].

Step 2: In-Cell Photo-Crosslinking

Causality: In-cell crosslinking captures interactions in their native physiological state before cellular compartmentalization is destroyed by lysis.

  • Wash cells twice with ice-cold PBS to remove unincorporated probe.

  • Keep cells on ice (to prevent thermal diffusion of protein complexes) and irradiate with a 365 nm UV lamp (e.g., 100 W) for 5 minutes at a distance of ~5 cm[4].

Step 3: Stringent Cell Lysis

Causality: Because the UV-induced crosslink is covalent, harsh detergents must be used to disrupt all non-covalent background interactions.

  • Lyse cells in denaturing buffer: 1% NP-40, 1% Sodium Deoxycholate, 0.5% SDS, 50 mM Tris (pH 7.4), 150 mM NaCl, supplemented with EDTA-free protease inhibitors[7].

  • Sonicate on ice to shear DNA and reduce viscosity.

  • Centrifuge at 16,100 × g for 30 minutes at 4°C. Collect the supernatant.

Step 4: CuAAC Click Chemistry
  • Normalize protein concentrations across all samples (typically 1-2 mg/mL).

  • Add the following reagents sequentially to the lysate, vortexing between additions:

    • Azido-TAMRA-Biotin (AzTB) or Azido-Biotin : 100 µM

    • CuSO4 : 1 mM

    • THPTA Ligand : 500 µM (Stabilizes Cu(I) and prevents ROS-mediated protein degradation).

    • Sodium Ascorbate : 1 mM (Reduces Cu(II) to the catalytically active Cu(I)).

  • React for 1 hour at room temperature in the dark[5].

Step 5: Protein Precipitation & Affinity Enrichment
  • Perform a Methanol/Chloroform precipitation to remove unreacted click reagents and free probe, which would otherwise competitively bind the affinity resin.

  • Resuspend the protein pellet in 0.2% SDS in PBS.

  • Add pre-washed Neutravidin agarose beads and incubate for 2 hours at room temperature with end-over-end rotation.

  • Wash beads stringently (e.g., 1% SDS, followed by 4 M urea, and finally 50 mM ammonium bicarbonate) to yield a highly pure crosslinked fraction.

Step 6: On-Bead Digestion and LC-MS/MS
  • Reduce proteins with 5 mM DTT (60°C, 30 min) and alkylate with 10 mM Iodoacetamide (Room temp, 30 min, dark).

  • Add sequencing-grade Trypsin and digest overnight at 37°C.

  • Elute peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS.

  • Data Analysis: Utilize software such as PEAKS or MaxQuant to identify probe-modified peptides and crosslinked interactors by searching for the specific mass shift of the YnMyr-Azide adduct[3].

Quantitative Parameters & Troubleshooting
ParameterRecommended ValueScientific Rationale
Probe Concentration 50 – 100 µMBalances efficient metabolic incorporation with minimal lipotoxicity. Concentrations >100 µM may induce lipid stress responses[3].
UV Wavelength & Time 365 nm, 5 minutes365 nm efficiently activates the diazirine without causing the direct DNA/protein damage associated with shorter wavelengths (e.g., 254 nm)[4].
Lysis Buffer SDS 0.5% – 1.0%Ensures complete solubilization of membrane-associated complexes while stripping away non-covalently bound background proteins[7].
Probe Storage -20°C (Dark)The diazirine moiety is light-sensitive. Store as a crystalline solid or in purged, anhydrous DMSO/Ethanol for up to 1 day[6].
References
  • Fox, R. O., et al. "Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes." bioRxiv / PMC. 3

  • MedKoo Biosciences. "YnMyr Diazirine X10 | Probe." MedKoo. 2

  • Wright, M. H., et al. "Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani." PMC.7

  • Fox, R. O., et al. "Discovery of lipid-mediated protein-protein interactions in living cells using metabolic - bioRxiv.org." bioRxiv.4

  • Kallemeijn, W. W., et al. "Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases." PMC. 5

  • Cayman Chemical. "Photoclick Myristic Acid (CAS 2707485-30-9)." Cayman Chemical. 1

  • Cayman Chemical. "PRODUCT INFORMATION - Photoclick Myristic Acid." Cayman Chemical.6

Sources

Method

Application Note: Tracking Metabolic Lipidation Pathways and Lipid-Mediated PPIs Using YnMyr Diazirine X10

Introduction & Mechanistic Rationale N-myristoylation is an essential co-translational lipid post-translational modification (PTM) wherein the 14-carbon saturated fatty acid myristate is covalently attached to the N-term...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-myristoylation is an essential co-translational lipid post-translational modification (PTM) wherein the 14-carbon saturated fatty acid myristate is covalently attached to the N-terminal glycine of substrate proteins by N-myristoyltransferases (NMT1 and NMT2)[1]. This modification is critical for membrane targeting, signal transduction, and the formation of protein-protein interactions (PPIs)[1][2].

Historically, single-functional alkyne probes (such as YnMyr) have been highly effective at identifying direct NMT substrates[3]. However, they suffer from a critical limitation: non-covalent lipid-mediated PPIs are notoriously transient and readily dissociate upon the introduction of detergents during cell lysis [1].

YnMyr Diazirine X10 (Photoclick Myristic Acid) was engineered to overcome this barrier[4]. It is a bifunctional, cell-permeable myristic acid analog featuring:

  • A terminal alkyne moiety: Enables downstream bioorthogonal Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry[4][5].

  • A photoactivatable diazirine group at Carbon 10: Upon UV irradiation (365 nm), the diazirine eliminates nitrogen gas to generate a highly reactive carbene intermediate. This carbene instantly inserts into nearby C-H, N-H, or O-H bonds, covalently crosslinking the myristoylated protein to its transient interaction partners in situ before cell lysis[1][6].

Causality in Probe Design: The placement of the diazirine at the C10 position (X10) is not arbitrary. Structural analysis of the NMT1:Myr-CoA complex reveals that the hydrophobic binding pocket can sterically accommodate the compact diazirine ring at the C10 position without disrupting enzymatic transfer. In contrast, modifications closer to the carbonyl (e.g., the beta position) can lead to probe instability or altered reactivity[6][7].

Physicochemical Properties & Data Presentation

To ensure reproducible stock preparation and assay design, the quantitative properties of YnMyr Diazirine X10 are summarized below.

Table 1: Physicochemical Properties of YnMyr Diazirine X10 [4][5][8]

PropertySpecification
Chemical Name 3-(3-butyn-1-yl)-3H-diazirine-3-nonanoic acid
CAS Number 2707485-30-9
Molecular Weight 250.34 g/mol
Chemical Formula C14H22N2O2
Solubility DMSO, DMF, Ethanol (~30 mg/mL)
Storage Conditions -20°C (Protect strictly from light)

Experimental Workflow Visualization

G N1 1. Metabolic Labeling Incubate cells with YnMyr Diazirine X10 N2 2. Enzymatic Lipidation NMT1/2 attaches probe to target proteins N1->N2 N3 3. In Situ Photo-Crosslinking UV (365 nm) activates diazirine to carbene N2->N3 N4 4. Denaturing Lysis 1% SDS extraction of covalent complexes N3->N4 N5 5. CuAAC Click Chemistry Ligate Azide-Fluorophore or Azide-Biotin N4->N5 N6 6. Downstream Analysis In-gel Fluorescence & LC-MS/MS Proteomics N5->N6

Workflow for metabolic labeling, in situ photo-crosslinking, and CuAAC detection.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system . To ensure scientific integrity, every experiment must include a -UV control (to identify baseline myristoylation without crosslinking) and a +NMT Inhibitor control (to prove the incorporation is enzymatically driven)[2][7].

Phase 1: Cell Culture & Metabolic Labeling

Objective: Allow NMT to utilize the probe as a substrate during co-translational lipidation.

  • Seed target cells (e.g., HeLa or MDA-MB-231) in 10 cm dishes, growing them to 70-80% confluency.

  • Control Pre-treatment: For the target validation control, pre-incubate cells with an NMT inhibitor (e.g., 1 µM IMP-1088) for 30 minutes prior to probe addition[2].

  • Prepare a 100 mM stock of YnMyr Diazirine X10 in anhydrous DMSO.

  • Dilute the probe into pre-warmed culture media to a final concentration of 100 µM [7]. (Expert Insight: Diazirine probes generally require higher concentrations than standard alkynes like YnMyr (typically used at 5 µM) to achieve sufficient crosslinking yields[7]).

  • Incubate cells for 18–24 hours under standard conditions (37°C, 5% CO2) in the dark.

Phase 2: In Situ Photo-Crosslinking

Objective: Covalently trap transient lipid-mediated PPIs in their native cellular environment.

  • Move the dishes to a dark room or dimly lit space. Aspirate the media and wash the cells gently with ice-cold PBS (3x) to remove unincorporated probe.

  • Add 2 mL of ice-cold PBS to each dish.

  • UV Irradiation: Place the dishes on a bed of ice. Irradiate the +UV samples using a 365 nm UV lamp for exactly 5 minutes[7].

    • Causality Note: 365 nm is utilized because it efficiently activates the diazirine into a carbene without causing the severe DNA damage, phototoxicity, or non-specific protein degradation associated with shorter UV wavelengths (e.g., 254 nm)[1]. The ice bed prevents thermal diffusion, ensuring that only genuine, localized PPIs are crosslinked.

Phase 3: Denaturing Cell Lysis

Objective: Solubilize the proteome while eliminating non-covalent background noise.

  • Aspirate the PBS and add 500 µL of harsh lysis buffer (1% SDS, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1x Protease Inhibitor Cocktail).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Boil the samples at 95°C for 5 minutes, then sonicate to shear DNA.

    • Causality Note: Because the interacting proteins are now covalently linked, you can use boiling 1% SDS. This harsh condition completely denatures proteins, destroying non-covalent background interactions and ensuring high signal-to-noise during downstream enrichment[7].

  • Centrifuge at 20,000 x g for 15 minutes at 15°C. Collect the supernatant and quantify protein concentration (e.g., BCA assay).

Phase 4: CuAAC Click Chemistry

Objective: Attach a reporter tag to the alkyne handle of the probe.

  • Normalize all protein lysates to 1–2 mg/mL in 1% SDS buffer.

  • Prepare the CuAAC master mix. For a 100 µL reaction, add reagents in the following strict order (vortexing between each addition):

    • Reporter: 100 µM Azido-TAMRA (for in-gel fluorescence) or Azido-Biotin (for enrichment)[6][7].

    • Ligand: 1 mM TBTA (stabilizes Cu(I)).

    • Catalyst: 1 mM CuSO4.

    • Reducing Agent: 1 mM TCEP (reduces Cu(II) to active Cu(I); must be added last).

  • Incubate the reaction at room temperature for 1 hour in the dark with continuous rotation.

  • Quench the reaction by adding 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 15,000 x g for 5 minutes to precipitate the proteins and wash away unreacted dye.

Phase 5: Downstream Analysis
  • Resuspend the protein pellet in 1x SDS loading buffer.

  • Resolve proteins via SDS-PAGE.

  • Scan the gel using a fluorescence imager (e.g., Typhoon scanner) to visualize TAMRA-labeled proteins, or proceed to streptavidin-bead enrichment for LC-MS/MS proteomics[6][7].

Expected Results & System Validation

By comparing the experimental outputs against the built-in controls, researchers can definitively map the lipidated interactome.

Table 2: Expected Experimental Outcomes and Validations [2][7]

Experimental ConditionIn-Gel Fluorescence ProfileMechanistic Interpretation
YnMyr X10 (+UV) High intensity; diverse high molecular weight (MW) smearing/bands.Successful metabolic labeling and robust crosslinking to interacting partners.
YnMyr X10 (-UV) Distinct, lower MW bands; matches standard YnMyr profile.No crosslinking occurred; visualizes only the direct NMT substrate proteins.
YnMyr X10 + NMTi (+UV) Near-complete loss of fluorescent signal.Validates that probe incorporation is strictly NMT-dependent, not an artifact.
Untagged Myr (+UV) No fluorescent signal.Negative control; confirms the click chemistry reaction is specific to the alkyne.

References[5] MedKoo Biosciences. "YnMyr Diazirine X10 | Probe - MedKoo Biosciences". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP5kEQJucuRJFvjINOed-cARnzQgG4mYJcsZNvRFsLvsHjxYb0J0isMtOMaLq-LZkQv6hmMdmu-jZKTd9W0XA-jCFYpTkIVCULysRQqsl-bAbvCwveGVrUQ_qRYHhl1Rc=[1] National Institutes of Health (PMC). "Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pXTO7uB3kpWoj2yawJPiFpha744VGdPpcbZo27E2K63gXxBM3N0B6xTSNZVGUYLKUvXZblDH49ySkROxVOtv8Ho6CDtJHRSik5FkSW7L0ooqegPQcHA2tY4itEXRGVVTU8mhx60zIKglUzs=[3] National Institutes of Health (PMC). "Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeR4b80tTj8y3ADLwf156HRAVelpkcvsr9psdhWR0tY6k9C_IVd4JE1ys4OzwnthaAz_fVfBXxT9qDfrHO6eeerQG8BaWt81yDjOtmq57dKSJSeH6tHZLJtM4D8T7j7OTo5x1FAL4MbhpmQ4o=[4] Cayman Chemical. "Photoclick Myristic Acid (CAS 2707485-30-9)". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUnDqTqsDisoVcRPACIeOCFH1x-Xma_9OTOl-qg2ONktbNu0EzKBgzXel0izdd6KD7knUuuq_RayiqaqSuyE8uuwf7KlVqLX-EfRwaxXMOTRc4_Pk5WwmtJp99ADqkCoDgfogLDuOHaCh1lgemzSKWE-Qaz4DcYKaNhpJo[2] National Institutes of Health (PMC). "Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOP_DAzljw0AFcXfv7ermsiN2hhMmuxL1qf5X-mwD11u6p2uKkdcAkVnk_qsqeQ2ysWHabttWPIGqemgSBKBiKgi2xmN3tyq3CONoG-rE9hQjHH02nxzjpfxN0awDIq2R1rDGLZ0M7VEFA79I=[6] Chemical Science (RSC Publishing). "Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzryZcZIZg_hBEomSd19_XmtuLFa3zaieWrYb3YfsvTyv2glf-m7m2S-x8CMlNHEQAufy2CPGP_N6_bvabx1O12dfbT1ROagr139piwhlSN99JkxMlXpsN2O-5uo2zT2ClKI8B4phDR76dMSus_YaKjZc1pcTt3Mh7[8] Biomol. "Photoclick Myristic Acid | CAS 2707485-30-9 | Cayman Chemical". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB7-RXWtR74Dn_GBeBSTC71IrK1Z60GcEHjtv36V2PFTLC9GoyyqeCRcqert3APxmVPn07i-o8GbVTLfpflQaBYXVOC8ayqd6RsZ3QJzjpO4IFyRmqm_y9OM_wxmLkN-UggPr0_9JAPaWVYt5_QZZ_e3zncfP4jykvwO7JiA7G7H5ZT4GYAZOG91khMN4aAGtK[7] bioRxiv. "Discovery of lipid-mediated protein-protein interactions in living cells using metabolic labeling". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqOyoPAD93QN36W322JYtyvlyW5fAczWf0TuRzlBXwuQ4-lWAxjKKZkBU5DFEV7Qivre7XAYDK7N7raCmMLURXdm5vDGGJQDpgnXPWLj2uBtvVhR8j6L_lVbNu45XNi0afGmfjYapj6Zqdr8ur54WUWJulXLiozEssT0TrKnup

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing YnMyr Diazirine X10 Photo-Crosslinking

Welcome to the Application Support Center. This guide provides an authoritative, mechanistic approach to optimizing UV irradiation for YnMyr Diazirine X10 (Photoclick Myristic Acid).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides an authoritative, mechanistic approach to optimizing UV irradiation for YnMyr Diazirine X10 (Photoclick Myristic Acid). As a bifunctional lipid probe, it relies on complex photochemistry to map protein N-myristoylation and transient lipid-protein interactions.

Mechanistic Overview: The Causality of UV Activation

YnMyr Diazirine X10 contains a terminal alkyne for downstream click chemistry and a photoactivatable diazirine moiety at carbon 10 . The success of your experiment hinges on the precise photolysis of this diazirine group.

Upon exposure to long-wave UV light (355–365 nm), the diazirine ring extrudes nitrogen gas ( N2​ ) to form a highly reactive carbene intermediate. This carbene has a microsecond lifespan and rapidly inserts into adjacent C-H, N-H, or O-H bonds of interacting proteins, forming a covalent crosslink .

The Optimization Challenge: Irradiation time is a delicate balance. The half-life of an alkyl diazirine under standard 365 nm (100W) irradiation is approximately 3 to 11 minutes .

  • Under-irradiation leaves unreacted diazirine, resulting in low crosslinking yields.

  • Over-irradiation does not increase carbene yield (as the precursor is exhausted) but instead causes UV-induced thermal damage, reactive oxygen species (ROS) generation, and non-specific background labeling .

Workflow A Metabolic Labeling B UV Irradiation (365 nm) A->B C Cell Lysis B->C D Click Chemistry C->D E Analysis (LC-MS/Gel) D->E

Experimental workflow for YnMyr Diazirine X10 metabolic labeling and photo-crosslinking.

Core Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, your experimental setup must be a self-validating system . A single "+UV" sample is uninterpretable without its mechanistic controls. Every optimization run must include the following 4-condition matrix:

  • Vehicle + UV : Controls for endogenous background and autofluorescence.

  • Probe (-UV) : Controls for non-specific click chemistry background.

  • Probe + Excess Myristic Acid (+UV) : Competition control to validate N-myristoyltransferase (NMT) specificity.

  • Probe (+UV) : The experimental crosslinked sample.

Step-by-Step Optimization Workflow
  • Metabolic Incorporation : Incubate cells with 5–10 µM YnMyr Diazirine X10 for 4–24 hours. Causality: This allows endogenous NMTs to utilize the probe as a substrate for protein lipidation.

  • Preparation & Cooling : Wash cells 3x with ice-cold PBS to remove free probe. Place the culture dish directly on a pre-chilled aluminum block or ice bath. Causality: UV lamps generate significant infrared heat. Maintaining the sample at 0–4°C prevents heat-induced protein denaturation and preserves native, transient lipid-protein interactions.

  • Buffer Minimization : Aspirate all but 1 mL of PBS (for a 10 cm dish). Causality: While PBS does not absorb 365 nm light, deep liquid levels refract light and reduce the total energy reaching the adherent cell monolayer.

  • UV Irradiation : Remove the plastic dish lid (standard polystyrene blocks UV). Place under a 365 nm, 100W UV lamp at a fixed distance of 5 cm. Irradiate for the target time (see quantitative matrix below).

  • Lysis & Click Chemistry : Immediately lyse cells in 1% SDS buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-fluorophore or azide-biotin.

  • Precipitation & Analysis : Precipitate proteins (e.g., Methanol/Chloroform) to remove unreacted click reagents, then resolve via SDS-PAGE.

Quantitative Data: UV Time vs. Performance Matrix

The following table summarizes the causal relationship between irradiation time (using a standard 100W, 365 nm source at 5 cm) and experimental outcomes.

Irradiation TimeCarbene GenerationCrosslinking YieldNon-Specific BackgroundSample Temp (on ice)Recommendation
0 min (-UV) 0%NoneLow4°CMandatory Control
2 - 5 min < 50%LowLow4°C - 6°CSuboptimal
10 - 15 min > 90%OptimalLow to Moderate6°C - 10°CIdeal Window
30+ min 100%PlateauedHigh (Off-target)> 15°CAvoid

Troubleshooting Guides & FAQs

Trouble Root Issue: Low Signal-to-Noise HighBG High Background (-UV) Root->HighBG LowSig Low Yield (+UV) Root->LowSig Sol1 Precipitate proteins before Click Chemistry HighBG->Sol1 Sol2 Check lamp power & verify 365nm wavelength LowSig->Sol2

Logical troubleshooting tree for resolving low signal-to-noise ratios in photo-crosslinking.

Q: My "-UV" control shows significant fluorescent labeling. Why is the probe reacting without light? A: The diazirine group is highly stable in the absence of UV light. High background in the -UV control is almost always an artifact of the downstream click chemistry, not the crosslinker. Excess unreacted YnMyr Diazirine X10 can form micelles in aqueous lysis buffers that trap the azide-fluorophore, or the copper catalyst may cause non-specific oxidation. Fix: Increase the stringency of your washes post-lysis. Perform a methanol/chloroform protein precipitation before the click reaction to extract free lipid probes.

Q: I see very faint bands in my "+UV" sample. Should I increase the irradiation time past 30 minutes? A: No. By 20 minutes of 365 nm irradiation, >95% of the diazirine has already photolyzed into carbene . If your signal remains low, the bottleneck is not the UV time. The issue is likely poor metabolic incorporation (verify NMT expression in your cell line) or poor CuAAC click chemistry efficiency.

Q: Can I use a 254 nm UV crosslinker (like those used for DNA) instead of 365 nm to speed up the reaction? A: This is highly discouraged. While 254 nm light will rapidly activate the diazirine, it also directly excites aromatic amino acids (tryptophan, tyrosine) and nucleic acids. This leads to massive non-specific protein-protein crosslinking, DNA-protein crosslinking, and target degradation . Always use long-wave UV (355–365 nm) to selectively activate the diazirine without damaging the proteome.

Q: Does the efficiency of YnMyr Diazirine X10 incorporation vary by cell line? A: Yes. Because YnMyr Diazirine X10 is a metabolic probe, it must be actively incorporated by endogenous N-myristoyltransferases (NMT1/NMT2). Cell lines with low NMT expression or unusually high endogenous myristic acid synthesis will outcompete the probe, resulting in lower incorporation. Always run the competition control (Condition 3 in the protocol) to validate NMT dependence.

References

  • Title : Photoaffinity labeling approaches to elucidate lipid-protein interactions Source : Current Opinion in Chemical Biology (2022) URL :[Link]

  • Title : Target Identification by Diazirine Photo-Cross-linking and Click Chemistry Source : Current Protocols in Chemical Biology (via PMC) URL :[Link]

  • Title : Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol Source : ACS Chemical Neuroscience (via PMC) URL :[Link]

Optimization

Reducing non-specific background in YnMyr Diazirine X10 fluorescent labeling

Technical Support Center: Troubleshooting Non-Specific Background in YnMyr Diazirine X10 Fluorescent Labeling Welcome to the Application Scientist Support Center. YnMyr Diazirine X10 (also known as Photoclick Myristic Ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Non-Specific Background in YnMyr Diazirine X10 Fluorescent Labeling

Welcome to the Application Scientist Support Center. YnMyr Diazirine X10 (also known as Photoclick Myristic Acid) is a highly specialized, bifunctional lipid probe used to map the N-myristoylated proteome and capture lipid-mediated protein-protein interactions[1]. While it is a powerful tool, its lipophilic nature, combined with the extreme reactivity of the diazirine-generated carbene and the complexities of copper-catalyzed azide-alkyne cycloaddition (CuAAC), can lead to significant non-specific background[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causes of background noise and establish a self-validating experimental system to ensure your data is robust, reproducible, and trustworthy.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing high fluorescent background even in my non-UV irradiated controls?

  • Mechanistic Cause: Background in the absence of UV light is almost exclusively driven by CuAAC (click chemistry) artifacts and incomplete washing of the highly lipophilic probe. YnMyr Diazirine X10 is extremely greasy (aqueous solubility is only ~0.04 mg/mL)[1]. Unreacted fluorescent azide dyes can easily intercalate into hydrophobic membrane domains or bind non-specifically to proteins that have absorbed the probe. Furthermore, excessive copper(I) in the click reaction can generate reactive oxygen species (ROS) that cause non-specific protein crosslinking.

  • Solution & Self-Validation: Reduce the concentration of the fluorescent azide or biotin-azide reporter. Dropping the azide concentration to as low as 25 μM significantly reduces non-specific background labeling[3]. Additionally, do not store click reactions at -20°C prior to running your gel, as background labeling continues to accumulate even in Laemmli buffer[3]. Always include a "No Probe" control to establish the baseline stickiness of your dye.

Q2: How do I minimize non-specific crosslinking during the UV irradiation step?

  • Mechanistic Cause: Upon UV irradiation (~365 nm), the diazirine group eliminates nitrogen to form a highly reactive carbene[2]. If the carbene does not immediately insert into a nearby covalent bond, it can isomerize into a longer-lived, linear diazo intermediate. This diazo species can diffuse away from the target site and selectively react with acidic amino acids (glutamate/aspartate) on non-interacting bystander proteins, artificially inflating your interactome background.

  • Solution & Self-Validation: Strictly control your UV exposure time and intensity. Over-irradiation increases the accumulation of diazo intermediates. Use a 365 nm UV lamp on ice for exactly 10–15 minutes. Always include a "No UV" control to differentiate between metabolic incorporation (NMT-dependent) and true photo-crosslinked protein-protein interactions[2].

Q3: My target protein is labeled, but I see a strong diffuse smear or unexpected bands. Is the probe being metabolized incorrectly?

  • Mechanistic Cause: YnMyr Diazirine X10 is designed to mimic myristate for N-myristoyltransferase (NMT) incorporation[2]. However, lipid biosynthetic pathways are somewhat promiscuous. The probe can be hijacked by palmitoyltransferases and incorporated into S-acylation sites via thioester bonds[4]. Furthermore, in certain cell types or organisms, the probe may be integrated into non-protein components like glycosylphosphatidylinositol (GPI) anchors or glycolipids, which present as a diffuse smear between 18–30 kDa on an SDS-PAGE gel[4].

  • Solution & Self-Validation: To validate true N-myristoylation (which forms a stable amide bond), treat your cell lysates with neutral hydroxylamine (NH₂OH) prior to click chemistry. Hydroxylamine cleaves S-acylation thioester bonds but leaves N-myristoylation intact[4]. To eliminate glycolipid background, perform a rigorous chloroform/methanol (CHCl₃/MeOH) precipitation; this strips away non-protein lipid contaminants[4].

Q4: How does probe concentration affect background vs. signal?

  • Mechanistic Cause: Adding too much probe causes micelle formation in the culture media. This leads to massive non-specific lipid droplet accumulation within the cells and cellular toxicity, which alters the native proteome and increases background crosslinking.

  • Solution & Self-Validation: Titrate the probe. While some protocols use up to 100 μM, many cell lines show optimal signal-to-noise at 5–20 μM[2]. Pre-dissolve the probe in DMSO or ethanol, and ensure the final solvent concentration remains below 0.1% in the culture media to prevent solvent-induced stress[1].

Part 2: Data Presentation & Optimization Parameters

The following table summarizes the critical parameters required to shift an experiment from a high-background state to an optimized, high-fidelity state.

Experimental ParameterStandard/High-Background ConditionOptimized ConditionMechanistic Rationale
Probe Concentration 50 – 100 μM5 – 20 μM Prevents micelle formation and off-target lipid pathway hijacking (e.g., S-acylation)[2].
UV Irradiation Time > 20 minutes10 – 15 minutes (on ice) Minimizes diazirine isomerization into long-lived, non-specific diazo intermediates[2].
Azide Reporter Conc. 100 μM25 μM Reduces intercalation of unreacted lipophilic dye into protein aggregates[3].
Post-Lysis Treatment NoneHydroxylamine (NH₂OH) Cleaves off-target S-acylation, ensuring signal is strictly N-myristoylation dependent[4].
Protein Cleanup Acetone PrecipitationCHCl₃/MeOH Precipitation Specifically strips away highly lipophilic unreacted probe and non-protein glycolipids[4].

Part 3: Self-Validating Experimental Protocol

Follow this step-by-step methodology to ensure a self-validating workflow for YnMyr Diazirine X10 labeling.

Step 1: Metabolic Labeling (In vivo)

  • Seed cells to 70-80% confluency.

  • Prepare a 20 mM stock of YnMyr Diazirine X10 in DMSO[1].

  • Dilute the probe into pre-warmed, serum-free culture media to a final concentration of 10 μM. Self-Validation: Prepare a parallel "No Probe" control flask.

  • Incubate cells for 4–8 hours to allow NMT-dependent metabolic incorporation.

Step 2: In-Cell Photo-crosslinking

  • Wash cells twice with ice-cold PBS to remove excess extracellular probe.

  • Place the culture dish on an ice block.

  • Irradiate with a 365 nm UV lamp (6-10 watts) at a distance of 3-5 cm for exactly 15 minutes[2]. Self-Validation: Keep a "No UV" control flask covered in foil on ice.

Step 3: Lysis & S-Acylation Cleavage

  • Lyse cells in 1% SDS lysis buffer containing protease inhibitors. Boil for 5 minutes at 95°C.

  • Self-Validation: To remove off-target S-acylation, add neutral hydroxylamine (pH 7.4) to a final concentration of 50 mM and incubate at room temperature for 1 hour[4].

Step 4: CuAAC (Click Chemistry)

  • Adjust protein concentration to 1-2 mg/mL.

  • Add the click reagents in the following strict order, vortexing between each addition:

    • Azide-fluorophore or Azide-biotin: 25 μM final [3]

    • CuSO₄: 1 mM final

    • THPTA ligand: 1 mM final

    • Sodium Ascorbate (freshly prepared): 5 mM final

  • Incubate in the dark at room temperature for 1 hour. Do not freeze the reaction[3].

Step 5: Chloroform/Methanol Precipitation (Critical Wash)

  • To 100 μL of click reaction, add 400 μL MeOH, 100 μL CHCl₃, and 300 μL ddH₂O.

  • Vortex vigorously and centrifuge at 14,000 x g for 5 minutes.

  • Discard the upper aqueous phase. The proteins will form a white disc at the interface.

  • Add 400 μL MeOH, invert gently to wash the disc, and centrifuge again.

  • Discard the supernatant, air-dry the pellet for 5 minutes, and resuspend in Laemmli buffer for SDS-PAGE analysis[4].

Part 4: Mandatory Visualization

Workflow Probe YnMyr Diazirine X10 (Optimal: 10 μM) Metabolism Metabolic Incorporation (NMT-dependent) Probe->Metabolism NoProbe Control: No Probe Probe->NoProbe UV UV Irradiation (365 nm) 15 min on ice Metabolism->UV NoUV Control: No UV Metabolism->NoUV Lysis Lysis & Hydroxylamine (Cleaves S-acylation) UV->Lysis Click CuAAC Click Chemistry (Low Azide: 25 μM) Lysis->Click Wash CHCl3/MeOH Wash (Removes free dye/lipids) Click->Wash Detection Fluorescence Imaging / Proteomic Enrichment Wash->Detection NoUV->Lysis NoProbe->Metabolism

Self-validating workflow for YnMyr Diazirine X10 labeling and background reduction.

References[2] Fedoryshchak, R. O., et al. "Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes." Chemical Science (2023).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9976865/[3] MacKinnon, A. L., & Taunton, J. "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry." Current Protocols in Chemical Biology (2009).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3647699/[4] Wright, M. H., et al. "Global analysis of protein N-myristoylation and exploration of N-myristoyltransferase as a drug target in the neglected human pathogen Leishmania donovani." Chemistry & Biology (2015).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4372223/[1] Cayman Chemical Company. "Photoclick Myristic Acid (YnMyr Diazirine X10) Product Information & Safety Data." Cayman Chemical (2024).https://www.caymanchem.com/product/25363/photoclick-myristic-acid

Sources

Troubleshooting

Technical Support Center: YnMyr Diazirine X10 Aqueous Solubilization Guide

Welcome to the Technical Support Center for YnMyr Diazirine X10 (also known as Photoclick Myristic Acid). This bifunctional, cell-permeable probe is a highly specialized tool used for mapping protein-protein interactions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for YnMyr Diazirine X10 (also known as Photoclick Myristic Acid). This bifunctional, cell-permeable probe is a highly specialized tool used for mapping protein-protein interactions and the N-myristoylome. While its terminal alkyne and photoactivatable diazirine group make it a powerful tool for click chemistry and photocrosslinking, its 14-carbon aliphatic backbone renders it highly hydrophobic.

This guide is designed for researchers and drug development professionals. It addresses the thermodynamic challenges of working with this probe in aqueous environments and provides validated, step-by-step methodologies to ensure successful delivery in biological assays.

Part 1: Troubleshooting & FAQs

Q1: Why does YnMyr Diazirine X10 precipitate when added directly to cell culture media or PBS? A: The precipitation is driven by the thermodynamic principles of the hydrophobic effect. YnMyr Diazirine X10 lacks charged functional groups at physiological pH (aside from the transiently ionized carboxylic acid). When introduced into an aqueous buffer, water molecules are forced to form a highly ordered clathrate cage around the aliphatic chain, which is entropically unfavorable. To minimize the exposed hydrophobic surface area, the probe molecules rapidly aggregate and precipitate out of solution.

Q2: What is the maximum solubility of YnMyr Diazirine X10 in aqueous buffers without carriers? A: According to , when diluted directly from an ethanol stock into PBS (pH 7.2) at a 1:20 ratio, the maximum solubility is approximately 0.04 mg/mL (~160 µM) . Exceeding this limit, or altering the co-solvent ratio without a carrier, will result in immediate precipitation. Furthermore, aqueous solutions prepared this way are thermodynamically unstable and should not be stored for more than one day.

Q3: How can I deliver this probe to live cells at working concentrations (e.g., 5–100 µM) without causing solvent toxicity or precipitation? A: The gold standard for delivering long-chain fatty acid probes to live cells is conjugation with Fatty Acid-Free Bovine Serum Albumin (BSA) . BSA contains multiple hydrophobic binding pockets that naturally transport fatty acids in the bloodstream. By pre-complexing YnMyr Diazirine X10 with BSA in a physiological buffer, you bypass the thermodynamic barrier of aqueous solvation. This ensures monomeric delivery to the cell membrane for metabolic incorporation by N-myristoyltransferases (NMT1/2), as demonstrated in recent .

Part 2: Quantitative Data Presentation

To assist in experimental planning, the following table summarizes the solubility limits of YnMyr Diazirine X10 across different solvent systems.

Solvent SystemMax Solubility (mg/mL)Max Molarity (~mM)Application Notes
DMF 30.0~120.0Recommended for long-term anhydrous stock storage.
DMSO 30.0~120.0Recommended for long-term anhydrous stock storage.
Ethanol (Absolute) 30.0~120.0Alternative for stock storage; easier to evaporate if needed.
Ethanol:PBS (1:20) 0.04~0.16Maximum aqueous limit without a carrier. Unstable >24h.
10% BSA in PBS >1.0>4.0Physiological carrier system. Ideal for live-cell assays.

Part 3: Experimental Protocols

Protocol 1: Preparation of 100 mM Master Stock

Self-Validation Check: The resulting solution should be completely clear with no particulate matter. If particulates remain, the solvent has likely absorbed atmospheric moisture.

  • Equilibration: Remove the YnMyr Diazirine X10 vial from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric condensation, introducing water that will instantly ruin the solubility of the stock.

  • Dissolution: Dissolve the crystalline solid in anhydrous DMSO or absolute Ethanol to a final concentration of 100 mM (approx. 25 mg/mL).

  • Preservation: Purge the vial with an inert gas (Argon or Nitrogen) to prevent oxidation of the lipid backbone.

  • Storage: Aliquot into amber tubes to protect the photoactivatable diazirine group from ambient UV/light degradation, and store at -20°C.

Protocol 2: BSA-Conjugation for Live-Cell Aqueous Delivery

Self-Validation Check: The final cell culture media must remain optically clear. A cloudy appearance indicates that the probe was added too quickly, bypassing the BSA pockets and forming micelles.

  • Carrier Preparation: Prepare a 10% (w/v) solution of Fatty Acid-Free BSA in DPBS (pH 7.4). Filter sterilize through a 0.22 µm membrane. Causality: Standard BSA contains endogenous lipids that occupy the binding pockets, preventing the probe from binding.

  • Thermal Activation: Warm the BSA solution to 37°C in a water bath. Heat increases the kinetic energy of the system, slightly expanding the BSA binding pockets to facilitate lipid entry.

  • Complexation: While vigorously vortexing the BSA solution, add the 100 mM YnMyr Diazirine X10 stock dropwise to achieve your desired intermediate concentration (e.g., 5 mM). Causality: Dropwise addition under high shear prevents local supersaturation, ensuring the probe molecules encounter BSA before they can aggregate with each other.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes, protected from light. This allows the system to reach thermodynamic equilibrium, fully seating the probe into the hydrophobic pockets of the albumin.

  • Final Dilution: Dilute this BSA-probe complex directly into pre-warmed cell culture media to achieve the final working concentration (typically 5–100 µM). Ensure the final organic solvent (DMSO/EtOH) concentration remains <0.1% v/v to prevent solvent-induced cytotoxicity.

Part 4: Workflow Visualization

G A YnMyr Diazirine X10 (Crystalline Solid) B Dissolve in DMSO/EtOH (100 mM Stock) A->B D Dropwise Addition Under Vortexing B->D C Fatty Acid-Free BSA (10% in PBS, 37°C) C->D E Equilibration (37°C, 30 min, Dark) D->E F Dilution in Culture Media (5-100 µM Final) E->F

Workflow for BSA-conjugation to solubilize YnMyr Diazirine X10 for live-cell assays.

References

  • Fedoryshchak RO, Gorelik A, Shen M, Shchepinova MM, Pérez-Dorado I, Tate EW. "Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes." Chemical Science, 2023; 14(9): 2419–2430. Available at:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in YnMyr Diazirine X10 Click Reactions

Welcome to the Technical Support Center. As bifunctional lipid probes become essential for mapping lipid-mediated protein-protein interactions, researchers frequently encounter bottlenecks during the bioorthogonal taggin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As bifunctional lipid probes become essential for mapping lipid-mediated protein-protein interactions, researchers frequently encounter bottlenecks during the bioorthogonal tagging phase.

YnMyr Diazirine X10 (Photoclick Myristic Acid, CAS 2707485-30-9) is a highly specialized, cell-permeable probe[1]. It mimics myristic acid to metabolically label N-myristoylated proteins, utilizing a photoactivatable diazirine group at carbon 10 for crosslinking, and a terminal alkyne for Copper-catalyzed azide-alkyne cycloaddition (CuAAC)[2]. While this dual-functionality is powerful, UV-induced crosslinking generates massive multi-protein complexes. This traps the terminal alkyne within a dense, sterically hindered protein aggregate, drastically reducing the efficiency of standard CuAAC protocols.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these steric barriers and maximize your click reaction yields.

G N1 Metabolic Labeling (YnMyr Diazirine) N2 UV Crosslinking (365 nm) N1->N2 N3 Denaturing Lysis (2% SDS) N2->N3 N4 CuAAC Ligation (BTTAA Ligand) N3->N4 N5 Affinity Enrichment & LC-MS/MS N4->N5

Optimized workflow for YnMyr Diazirine X10 labeling, crosslinking, and click chemistry.

Section 1: Troubleshooting Guide (Q&A)

Q1: Why is my click reaction yield exceptionally low despite confirming the metabolic incorporation of YnMyr Diazirine X10? Causality: The low yield is rarely an issue with the probe's incorporation. Upon UV irradiation, the diazirine group eliminates nitrogen to form a highly reactive carbene, covalently crosslinking the host protein to its interacting partners[2]. This creates a bulky, hydrophobic microenvironment that physically occludes the terminal alkyne. Standard ligands like THPTA or TBTA struggle to deliver the bulky Cu(I) catalyst into these tight pockets[3]. Solution: Switch your copper-coordinating ligand to BTTAA . BTTAA possesses a unique zwitterionic structure and tert-butyl groups that prevent the polymerization of unreactive copper acetylides. This allows BTTAA to maintain a highly active, monomeric Cu(I) species that can penetrate sterically demanding environments, accelerating the reaction rate by over 3-fold compared to THPTA[4].

Q2: My protein lysates are precipitating heavily during the CuAAC reaction. How do I prevent this? Causality: Precipitation during CuAAC is driven by two factors: (1) incomplete unfolding of the UV-crosslinked aggregate, exposing hydrophobic patches, and (2) Cu(I)-mediated generation of reactive oxygen species (ROS) which artificially crosslinks proteins[5]. Solution: First, increase the SDS concentration in your lysis buffer to 1–2% and boil the samples prior to the click reaction. This harsh denaturation is required to unfold the complex and expose the buried alkyne[6]. Second, supplement your reaction with Aminoguanidine (1–5 mM), which acts as a sacrificial ROS scavenger to protect your proteins from copper-induced oxidative aggregation[6].

Section 2: Step-by-Step Protocol: Sterically-Optimized CuAAC Ligation

To ensure a self-validating and highly efficient click reaction for hindered YnMyr Diazirine X10 complexes, follow this optimized methodology:

Step 1: Denaturing Lysis (Steric Relief)

  • Lyse UV-irradiated cells in buffer containing 2% SDS, 50 mM Tris-HCl (pH 7.4), and protease inhibitors.

  • Boil the lysate at 95°C for 5 minutes to fully denature the crosslinked complexes.

  • Self-Validating Control: Always run a non-UV irradiated sample (-UV) in parallel. This establishes the baseline click efficiency of the unhindered, monomeric protein[7].

Step 2: Catalyst Pre-complexation (Critical Step)

  • In a separate microcentrifuge tube, mix 50 mM CuSO₄ with 50 mM BTTAA ligand at a 1:6 molar ratio (e.g., 1 µL CuSO₄ + 6 µL BTTAA)[4].

  • Incubate at room temperature for 5 minutes. Causality: Pre-complexing prevents free Cu(II) from binding non-specifically to histidine or cysteine residues on your proteins[6].

Step 3: Reaction Assembly & Initiation

  • Dilute the boiled lysate to ≤ 1% SDS using a compatible buffer (e.g., PBS) to prevent SDS from precipitating the capture reagent.

  • Add the Azide-capture reagent (e.g., Azide-Fluorophore or Azide-Biotin) to a final concentration of 50–100 µM.

  • Add Aminoguanidine to a final concentration of 5 mM.

  • Add the pre-complexed CuSO₄/BTTAA mixture.

  • Initiate: Add freshly prepared Sodium Ascorbate (final concentration 2.5–5 mM) to reduce Cu(II) to the active Cu(I) catalyst. Validation: The solution should turn slightly pale yellow/brown, confirming active Cu(I) formation.

Step 4: Incubation and Quenching

  • Incubate in the dark at room temperature for 1 hour.

  • Quench the reaction by adding EDTA (10 mM final) to chelate the copper and halt the reaction.

Section 3: Quantitative Data: Ligand Efficiency Comparison

Selecting the correct ligand is the single most important variable when dealing with steric hindrance. The table below summarizes the kinetic advantages of BTTAA over legacy ligands in demanding biological environments[4][8].

LigandWater SolubilityCu(I) Stabilization30-Min Conversion YieldSuitability for Hindered Alkynes
TBTA Poor (Requires DMSO)Low< 15%Not Recommended
THPTA ExcellentModerate< 15%Poor (Fails in bulky pockets)
BTTES ExcellentHigh~ 40%Good
BTTAA ExcellentVery High> 45% Optimal (Highest Efficiency)
Section 4: FAQs on Downstream Processing

Q3: Does UV photoactivation of the diazirine group destroy the terminal alkyne? Answer: No. The diazirine and alkyne groups are strictly bioorthogonal. However, prolonged UV exposure can generate localized ozone or ROS, which may eventually oxidize the alkyne. To prevent this, restrict in situ UV irradiation to exactly 365 nm for a maximum of 5 to 10 minutes[7].

Q4: How do I distinguish true N-myristoylation targets from background or GPI-anchor labeling? Answer: YnMyr Diazirine X10 can be incorporated into GPI anchors via ester linkages, which creates false positives if you are strictly mapping N-myristoylation (which utilizes amide linkages). To differentiate the two, subject your clicked lysates to base treatment (e.g., 0.2 M NaOH or 1 M Hydroxylamine) prior to enrichment. Amide-linked N-myristoylated proteins are base-stable, whereas ester-linked GPI anchors will be hydrolyzed and washed away[9].

G Start Issue: Low CuAAC Yield Q1 Is protein precipitating? Start->Q1 A1_Yes Increase SDS to 2% Add Aminoguanidine Q1->A1_Yes Yes Q2 Are targets crosslinked? Q1->Q2 No A2_Yes Switch ligand to BTTAA (6:1 Ligand:Cu ratio) Q2->A2_Yes Yes (High Steric Bulk) A2_No Check UV (365nm, 5min) Verify NMT activity Q2->A2_No No

Troubleshooting logic tree for resolving low click efficiency with hindered probes.

References
  • Thinon, E., et al. "Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes". bioRxiv (2021). URL:[Link][2][7]

  • Besanceney-Webler, C., et al. "Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study". Angewandte Chemie International Edition (2011). URL:[Link][3][4][8]

  • Wright, M. H., et al. "Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach". Nature Chemical Biology (2014). URL:[Link][9]

Sources

Troubleshooting

Technical Support Center: YnMyr Diazirine X10 Troubleshooting &amp; Storage Guide

Overview YnMyr Diazirine X10 (Photoclick Myristic Acid, CAS 2707485-30-9) is a bifunctional, cell-permeable lipid probe used extensively for mapping protein-protein interactions and the N-myristoylome[1][2]. It features...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview YnMyr Diazirine X10 (Photoclick Myristic Acid, CAS 2707485-30-9) is a bifunctional, cell-permeable lipid probe used extensively for mapping protein-protein interactions and the N-myristoylome[1][2]. It features a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a diazirine moiety at carbon 10 for UV-induced photo-crosslinking[3]. Because of its highly reactive functional groups, premature degradation during storage is a primary cause of experimental failure. This guide provides mechanistic troubleshooting and self-validating protocols to ensure probe integrity.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is my YnMyr Diazirine X10 probe losing crosslinking efficiency over time? A: The loss of efficiency is almost always due to the premature decomposition of the strained 3-membered diazirine ring. Diazirines are highly sensitive to ambient light (particularly wavelengths < 400 nm) and thermal stress[4]. Upon exposure to light, the diazirine group eliminates nitrogen gas ( N2​ ) to form a highly reactive carbene intermediate[3][5]. If this occurs during storage, the carbene will indiscriminately insert into the O-H bonds of trace water or the C-H bonds of the solvent, irreversibly quenching the probe[5]. Furthermore, thermal stress can cause the diazirine to isomerize into a linear diazo compound, which exhibits significantly lower crosslinking efficiency and requires longer UV exposure times to activate[6].

Q2: Why does my probe solution look cloudy after several freeze-thaw cycles? A: This is a physical degradation issue driven by solvent hygroscopy. Stock solutions are typically prepared in anhydrous DMSO. DMSO is highly hygroscopic and absorbs atmospheric moisture every time the vial is opened. Because YnMyr Diazirine X10 is a highly hydrophobic myristic acid analog, the introduction of water decreases its solubility, leading to micelle formation and eventual precipitation. This drastically reduces the effective concentration of the probe in your assay.

Q3: Can I store the reconstituted probe at -20°C, or is -80°C strictly required? A: While the lyophilized powder can be stored at -20°C for short periods, reconstituted stock solutions must be stored at -80°C[4]. At -20°C, the thermal energy is still sufficient to allow slow degradation of the diazirine ring over several months. Storing at -80°C minimizes the thermal decomposition of the strained ring and completely halts any solvent-mediated hydrolysis[4].

Quantitative Data: Storage & Degradation Parameters

Table 1: Storage Conditions and Expected Shelf Life

StateTemperatureLight ExposureAtmosphereExpected Shelf Life
Lyophilized Solid-80°CDark (Amber Vial)Argon / Nitrogen> 2 Years
Lyophilized Solid-20°CDark (Amber Vial)Argon / Nitrogen6 - 12 Months
DMSO Stock (10-50 mM)-80°CDark (Amber Vial)Argon / Nitrogen6 Months
DMSO Stock (10-50 mM)-20°CDarkAmbient Air< 1 Month
Working Dilution (Aq.)4°CAmbient Lab LightAmbient Air< 2 Hours (Use Immediately)

Table 2: Degradation Triggers and Preventive Measures

Degradation TriggerMechanism of ActionPreventive Measure
Ambient Light Photochemical N2​ elimination yielding reactive carbenes.Handle under dim light; strictly use amber vials or foil-wrapped tubes[4].
Moisture / Water Hydrophobic precipitation and carbene quenching (O-H insertion).Use strictly anhydrous DMSO; purge vials with Argon gas before sealing.
Repeated Freeze-Thaw Introduces oxygen and moisture; causes localized concentration gradients.Aliquot stock solutions into single-use volumes (e.g., 5-10 µL) immediately.
Visualizations of Workflows and Pathways

Degradation YnMyr YnMyr Diazirine X10 (Intact Probe) Light Ambient/UV Light (< 370 nm) YnMyr->Light Exposure Heat Thermal Stress (> -20°C) YnMyr->Heat Prolonged Storage Water Moisture/H2O (in DMSO) YnMyr->Water Freeze-Thaw Carbene Reactive Carbene (Highly Unstable) Light->Carbene N2 Release Diazo Linear Diazo Isomer (Less Reactive) Heat->Diazo Isomerization Precipitate Probe Aggregation (Loss of Solubility) Water->Precipitate Hydrophobic Effect Quenched Quenched Probe (Crosslinked to Solvent) Carbene->Quenched Reacts with H2O/DMSO Diazo->Carbene Further Stress

Logical flow of YnMyr Diazirine X10 degradation pathways and their physical triggers.

StorageWorkflow Start Receive Lyophilized YnMyr Diazirine X10 Solvent Resuspend in Anhydrous DMSO Start->Solvent Aliquots Divide into Single-Use Amber Vials (5-10 µL) Solvent->Aliquots Gas Purge with Argon/N2 (Displace O2/H2O) Aliquots->Gas Freeze Flash Freeze (Liquid N2) Gas->Freeze Store Store at -80°C (Desiccated & Dark) Freeze->Store

Step-by-step workflow for the aliquoting and long-term storage of YnMyr Diazirine X10.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, never initiate a large-scale proteomics or cell-culture experiment without validating the structural integrity of your stored probe. The following protocols guarantee a self-validating workflow.

Protocol A: Optimal Resuspension and Aliquoting (Preventative)

Causality: This protocol eliminates the three primary degradation vectors: moisture, light, and thermal cycling.

  • Equilibration: Remove the lyophilized YnMyr Diazirine X10 vial from -80°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Why: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hydrophobic powder.

  • Resuspension: Under dim laboratory lighting, add high-purity, anhydrous DMSO (stored over molecular sieves) to achieve a 50 mM stock solution. Pipette gently to dissolve; avoid vortexing, which can introduce microscopic air bubbles and accelerate oxidation.

  • Aliquoting: Dispense 5 µL to 10 µL aliquots into sterile, low-bind amber microcentrifuge tubes[4]. Why: Amber tubes block the critical <400 nm wavelengths that trigger diazirine activation.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the open tubes for 3-5 seconds to displace ambient air.

  • Flash Freezing: Cap the tubes and immediately submerge them in liquid nitrogen. Transfer to a dedicated -80°C freezer box containing a desiccant pack.

Protocol B: Pre-Experiment Functional Validation (Self-Validation Assay)

Causality: Before committing to a costly mass spectrometry or cell-based assay, this rapid in vitro test confirms that both the diazirine (photo-crosslinker) and the alkyne (click-target) are functionally intact.

  • Preparation: Thaw one single-use aliquot of YnMyr Diazirine X10. Prepare a 1 mg/mL solution of Bovine Serum Albumin (BSA) in PBS.

  • Incubation: Spike the BSA solution with 50 µM of the probe. Incubate at room temperature for 10 minutes.

  • Photo-crosslinking: Irradiate the sample with a 365 nm UV lamp (e.g., 1000W Hg(Xe) lamp with a bandpass filter) on ice for 5-10 minutes[3][4]. Why on ice: UV lamps generate heat; keeping the sample on ice prevents thermal denaturation of the protein and thermal degradation of the unreacted probe. If the diazirine is intact, it will form a carbene and covalently bond to the BSA.

  • Click Chemistry (CuAAC): Add a click-chemistry master mix containing 100 µM Azido-TAMRA (or Azido-Fluor 488), 1 mM CuSO4​ , 1 mM TCEP, and 100 µM TBTA ligand. React in the dark for 1 hour at room temperature[3][7].

  • Readout: Run the sample on an SDS-PAGE gel. Scan the gel using a fluorescence imager.

    • Validation Check: A strong fluorescent band at ~66 kDa (BSA) confirms that both the diazirine successfully crosslinked to the protein AND the alkyne successfully clicked with the fluorophore. If the band is absent or very weak, the probe has degraded and the aliquot must be discarded.

References
  • MedKoo Biosciences. "YnMyr Diazirine X10 | Probe".1

  • Benchchem. "An In-depth Technical Guide to the Storage and Handling of Diazirine-Containing Compounds". 4

  • Cayman Chemical. "Photoclick Myristic Acid (CAS 2707485-30-9)". 2

  • PMC / NIH. "Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes".3

  • Chemical Science (RSC Publishing). "Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes". 7

  • Pharmaceutical Business Review. "Diazirines for Photoaffinity Labelling". 5

  • SciSpace. "Design, Synthesis and Evaluation of Novel Diazirine Photolabels with Improved Ambient Light Stability and Fluorous-Based Enrichment". 6

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to YnMyr Diazirine X10 and pacFA for Advanced Metabolic Labeling

This guide provides a comprehensive comparison of two powerful chemical probes used in metabolic labeling: YnMyr Diazirine X10 and 4-pentynoic fatty acid (pacFA). Designed for researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two powerful chemical probes used in metabolic labeling: YnMyr Diazirine X10 and 4-pentynoic fatty acid (pacFA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison to deliver an in-depth analysis of their respective mechanisms, applications, and experimental considerations. We will explore the fundamental chemistry that dictates their use, provide field-proven protocols, and offer insights to help you select the optimal tool for your research questions.

The Principle: Intercepting Cellular Metabolism with Chemical Reporters

Metabolic labeling is a technique that allows researchers to track the life cycle of biomolecules within living cells.[1] The strategy involves introducing a molecular building block—such as an amino acid, sugar, or fatty acid—that has been subtly modified with a bioorthogonal chemical handle. The cell's natural metabolic machinery incorporates this analog into newly synthesized macromolecules. This chemical handle, typically an alkyne or an azide, is inert to the cell's complex environment but can be selectively reacted with a corresponding probe in a "click chemistry" reaction.[2][3][4] This enables the visualization or affinity purification of the labeled biomolecules.

This guide focuses on analogs of two critical fatty acids: myristic acid and palmitic acid, which are attached to proteins through N-myristoylation and S-palmitoylation, respectively. These lipid modifications are vital for protein localization, stability, and function.

Introducing the Probes: A Tale of Two Fatty Acids

pacFA (alkynyl palmitic acid analog): This is a well-established metabolic label designed to study protein S-palmitoylation. It is an analog of palmitic acid (C16:0) featuring a terminal alkyne group. Cellular enzymes recognize pacFA and attach it to cysteine residues on substrate proteins.[5] The alkyne handle then serves as a point of attachment for azide-functionalized reporters (e.g., fluorophores or biotin) via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Its primary use is to identify and quantify the palmitoylated proteome.

YnMyr Diazirine X10 (dual-function myristic acid analog): This is a more complex, multi-functional probe designed to investigate N-myristoylation and its associated protein-protein interactions.[6] It is an analog of myristic acid (C14:0) that contains two distinct bioorthogonal groups:

  • An alkyne group , similar to pacFA, for standard click chemistry-based detection of myristoylated proteins.

  • A diazirine group , a photo-activatable crosslinker.

Upon irradiation with UV light (~365 nm), the diazirine ring releases nitrogen gas to generate a highly reactive carbene intermediate.[7][8] This carbene has a very short half-life and will covalently react with any nearby molecule, effectively "trapping" the transient interaction partners of the myristoylated protein.[6][9]

Mechanistic Deep Dive: Labeling vs. Labeling and Capturing

The fundamental difference between pacFA and YnMyr Diazirine X10 lies in their intended experimental output. While both utilize click chemistry for detection, the addition of the diazirine moiety in X10 opens up an entirely new dimension of analysis.

pacFA's Mechanism: A Direct Report on Palmitoylation The workflow for pacFA is linear and focused on identifying proteins that undergo S-palmitoylation. The alkyne serves as a passive reporter, waiting to be detected.

Figure 2: Dual experimental workflows for YnMyr Diazirine X10.

Head-to-Head Comparison: Performance and Applications

The choice between these two probes should be dictated by the biological question at hand.

FeatureYnMyr Diazirine X10pacFA (and other alkynyl fatty acids)
Target Modification N-MyristoylationS-Palmitoylation (or other acylations depending on chain length)
Functional Groups Alkyne (for detection), Diazirine (for crosslinking)Alkyne (for detection)
Primary Application Identification of myristoylation-dependent protein-protein and protein-lipid interactions. [6]Profiling and quantification of the palmitoylated proteome; studying dynamics of palmitoylation. [5][10]
Core Technology Metabolic Labeling, Photo-crosslinking, Click ChemistryMetabolic Labeling, Click Chemistry
Workflow Complexity Higher (requires a controlled UV irradiation step)Lower (standard label-lyse-click protocol)
Key Advantage Ability to capture transient or weak interactions in a cellular context.Simplicity, well-established protocols, and suitability for dynamic pulse-chase studies. [5]
Key Limitation UV irradiation can induce cellular stress; potential for non-specific crosslinking if not properly controlled.Provides no information about the interaction partners of the labeled protein.
Cytotoxicity Low cytotoxicity reported at effective concentrations. [6]However, UV light can be damaging. Diazirines generally show a good safety profile in vitro. [11][12]Generally low, but dependent on concentration and cell type. The copper catalyst in CuAAC can be cytotoxic, necessitating careful washing or use of copper-free click chemistry.

Experimental Protocols: From Bench to Data

The following protocols are provided as a robust starting point. Optimization is recommended for specific cell lines and experimental goals.

Protocol 1: Profiling Protein S-Palmitoylation with pacFA

This protocol details the labeling of cellular proteins with pacFA and subsequent visualization by in-gel fluorescence.

Materials:

  • pacFA (e.g., 17-Octadecynoic Acid)

  • Mammalian cell line of interest (e.g., HCT-116, HeLa)

  • Complete culture medium

  • DMSO

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Click Chemistry Reagents: Azide-fluorophore (e.g., Azide-TAMRA), CuSO₄, TCEP, TBTA.

  • SDS-PAGE equipment and fluorescence gel scanner.

Methodology:

  • Cell Culture and Labeling:

    • Plate cells to reach 70-80% confluency on the day of the experiment.

    • Prepare a 10-100 mM stock solution of pacFA in DMSO.

    • Dilute the pacFA stock into pre-warmed complete culture medium to a final concentration of 25-100 µM.

    • Remove the old medium from cells, wash once with PBS, and add the pacFA-containing medium.

    • Incubate for 4-18 hours at 37°C in a 5% CO₂ incubator.

  • Cell Harvest and Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with 1 mL of ice-cold Lysis Buffer per 10 cm dish.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

  • Click Chemistry Reaction (CuAAC):

    • In a microfuge tube, combine 50-100 µg of protein lysate. Adjust the volume to 45 µL with Lysis Buffer.

    • Prepare a fresh click chemistry cocktail. For a single reaction, add in order:

      • 1 µL of 2 mM Azide-fluorophore stock.

      • 1 µL of 50 mM TCEP stock (freshly prepared).

      • 2 µL of 1.7 mM TBTA in DMSO/t-butanol.

      • 1 µL of 50 mM CuSO₄ stock.

    • Vortex the cocktail and add 5 µL to the protein lysate. The final volume is 50 µL.

    • Incubate for 1 hour at room temperature, protected from light.

  • Analysis:

    • Quench the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

    • Visualize the labeled proteins using a fluorescence gel scanner with appropriate excitation/emission wavelengths.

Protocol 2: Identifying Protein Interactions with YnMyr Diazirine X10

This protocol describes the use of YnMyr Diazirine X10 to label N-myristoylated proteins and capture their binding partners for mass spectrometry analysis.

Materials:

  • YnMyr Diazirine X10

  • HeLa or other suitable cell line

  • Complete culture medium, DMSO, PBS

  • UV Crosslinking Lamp (365 nm)

  • Lysis Buffer

  • Click Chemistry Reagents: Azide-Biotin, CuSO₄, TCEP, TBTA.

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Mass spectrometer for proteomic analysis.

Methodology:

  • Cell Culture and Labeling:

    • Culture and plate cells as described in Protocol 1.

    • Prepare a stock solution of YnMyr Diazirine X10 in DMSO.

    • Label cells by incubating with 50-100 µM of YnMyr Diazirine X10 in complete medium for 18-24 hours. [6]A negative control (no probe or a non-photoactivatable analog like YnMyr) is essential.

  • In-situ Photo-Crosslinking:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Place the culture dish on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. [6]The optimal time and distance from the lamp should be determined empirically to maximize crosslinking while minimizing cell damage. Keep a non-irradiated control plate.

  • Cell Lysis and Protein Quantification:

    • Immediately after irradiation, lyse the cells as described in Protocol 1.

    • Quantify the protein concentration.

  • Click Chemistry with Azide-Biotin:

    • Perform the CuAAC reaction as in Protocol 1, but using an Azide-Biotin conjugate instead of a fluorophore. Use 1-2 mg of protein lysate for sufficient material for mass spectrometry.

  • Affinity Purification:

    • Pre-wash streptavidin magnetic beads with Lysis Buffer.

    • Add the beads to the biotin-labeled lysate and incubate for 1-2 hours at 4°C with rotation to capture the labeled protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might be:

      • 2x with PBS + 1% SDS

      • 2x with PBS + 0.5% SDS

      • 2x with PBS

    • Elute the bound proteins by boiling the beads in 1x SDS-PAGE loading buffer.

  • Proteomic Analysis:

    • Run the eluate a short distance into an SDS-PAGE gel to separate it from the beads.

    • Perform an in-gel tryptic digest of the protein band.

    • Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins. Compare results from the +UV and -UV samples to identify proteins enriched specifically due to photo-crosslinking.

Conclusion and Future Outlook

YnMyr Diazirine X10 and pacFA are powerful but distinct tools for chemical biologists. pacFA remains an excellent choice for routine profiling of S-palmitoylation, offering a straightforward and robust workflow for identifying lipidated proteins and studying their dynamics. Its strength lies in its simplicity and directness.

YnMyr Diazirine X10 , on the other hand, represents a more advanced approach. By integrating a photo-crosslinking moiety, it moves beyond simple identification to map the molecular neighborhood of N-myristoylated proteins. This dual functionality is invaluable for dissecting complex protein-protein interaction networks that are mediated by this lipid anchor. While its workflow is more demanding, the potential to uncover novel biological interactions provides a compelling reason for its use in discovery-oriented research.

The selection between these probes is, therefore, not a matter of which is "better," but which is appropriate for the scientific question. For "what is modified?", pacFA is sufficient. For "what does the modified protein do and who does it interact with?", YnMyr Diazirine X10 offers a pathway to the answer.

References

  • Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science (RSC Publishing).
  • Non-radioactive analysis of dynamic protein palmitoylation. Current Protocols in Chemical Biology.
  • Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols.
  • Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive.
  • Mechanism of diazirine photo‐crosslinking.
  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology.
  • Metabolic Labeling Techniques.
  • Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive.
  • Click Chemistry Reagents. BroadPharm.
  • Click Chemistry Azide-Alkyne Cycloaddition. Sigma-Aldrich.
  • Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository.
  • Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv.
  • A Comprehensive Guide to Click Chemistry Reaction. LinkedIn.

Sources

Comparative

Mass Spectrometry Validation of YnMyr Diazirine X10 Crosslinked Targets: A Comparison Guide

N-myristoylation is a critical co-translational lipid modification where myristic acid is covalently attached to the N-terminal glycine of target proteins, acting as a hydrophobic anchor that regulates membrane localizat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-myristoylation is a critical co-translational lipid modification where myristic acid is covalently attached to the N-terminal glycine of target proteins, acting as a hydrophobic anchor that regulates membrane localization and lipid-mediated protein-protein interactions (PPIs)[1]. Traditional metabolic probes, such as the alkyne-tagged myristate analog YnMyr, excel at identifying direct targets of N-myristoyltransferase (NMT) but fail to capture the transient, weak PPIs mediated by the lipid anchor itself.

To bridge this interactomic gap, trifunctional probes like YnMyr Diazirine X10 have been developed. This guide provides an in-depth, objective comparison of YnMyr Diazirine X10 against alternative positional isomers and details a self-validating mass spectrometry (LC-MS/MS) workflow designed to eliminate false positives in target discovery.

The Causality of Probe Design: Why Diazirine at Position 10?

YnMyr Diazirine X10 incorporates three functional elements: a 14-carbon lipid backbone, a terminal alkyne for, and a photoactivatable diazirine group specifically positioned at carbon 10[1][2].

  • The Diazirine Advantage: Upon irradiation at 365 nm, the diazirine ring extrudes nitrogen gas to form a highly reactive carbene intermediate[3]. This carbene has a nanosecond half-life, ensuring it only inserts into C-H or heteroatom-H bonds of proteins within the immediate solvation shell (approx. 3-5 Å radius). This rapid quenching prevents diffusion-based artifactual crosslinking, a common flaw in longer-lived photoreactive groups[3].

  • Positional Causality (X10 vs. X3/X8): The placement of the diazirine group is dictated by structural biology. Analysis of the reveals strict spatial constraints[1]. Probes with diazirine at carbon 3 (X3) or carbon 8 (X8) introduce severe steric clashes, significantly reducing their efficiency as NMT substrates[1][4]. In contrast, the X10 position aligns with a more accommodating, solvent-exposed region of the acyl-CoA binding pocket. This allows YnMyr Diazirine X10 to maintain metabolic labeling efficiencies comparable to the parent YnMyr probe while enabling robust in situ photo-crosslinking[1][5].

Comparative Performance: YnMyr Diazirine X10 vs. Alternatives

When selecting a probe for lipid-protein interactomics, researchers must balance NMT substrate recognition with crosslinking yield. The table below summarizes the quantitative and qualitative performance of these probes based on recent proteomic evaluations.

Probe VariantNMT Substrate EfficiencyCrosslinking CapabilityBackground Noise (Non-specific FA binders)Primary Application
YnMyr Excellent (Baseline)NoneLowProfiling direct N-myristoylation targets.
X3 (Diazirine at C3) PoorHighHighStudying general fatty acid metabolism/binding.
X8 (Diazirine at C8) ModerateHighModerateIntermediate structural probing.
YnMyr Diazirine X10 High (Similar to YnMyr)HighLowCapturing myristate-mediated PPIs in living cells.

Data synthesized from comparative LC-MS/MS enrichment studies[1][4][5].

Self-Validating Experimental Protocol for MS Validation

To ensure scientific trustworthiness and eliminate false positives, the following LC-MS/MS workflow incorporates intrinsic control mechanisms: a minus-UV (-UV) control to distinguish direct lipidation from crosslinking, and an NMT inhibitor (e.g., IMP-366) to confirm NMT-dependent incorporation.

Step 1: Metabolic Labeling & In Situ Photo-crosslinking
  • Seed target cells (e.g., HeLa) and incubate with 100 μM YnMyr Diazirine X10 for 24 hours to allow metabolic incorporation by NMT[1].

  • Causality Check (Specificity): Treat a parallel control group with an NMT inhibitor (e.g., IMP-366). If a target is genuinely myristoylated, its labeling will be abrogated in this cohort[1].

  • Wash cells with PBS to remove unincorporated probe. Irradiate the +UV cohort at 365 nm for 5 minutes on ice.

  • Causality Check (Wavelength): 365 nm is utilized because it efficiently activates the diazirine ring without inducing the widespread DNA damage and non-specific protein denaturation associated with shorter UV wavelengths (e.g., 254 nm)[3].

Step 2: Cell Lysis & CuAAC Click Chemistry
  • Lyse cells in a stringent buffer (1% SDS, 50 mM Tris-HCl, pH 8.0) to disrupt non-covalent interactions.

  • Perform CuAAC by adding Biotin-Azide (or a dual Biotin-TAMRA-Azide containing a trypsin-cleavable linker), CuSO₄, THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature[1].

  • Causality Check (Bioorthogonality): The bioorthogonal nature of CuAAC ensures that only proteins covalently modified by the alkyne-tagged probe are biotinylated, establishing a highly specific enrichment pool.

Step 3: Affinity Enrichment & Stringent Washing
  • Precipitate proteins (methanol/chloroform) to remove unreacted click reagents, then resuspend in 1% SDS.

  • Dilute the lysate to 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours.

  • Wash beads sequentially with 1% SDS, 8M Urea, and PBS.

  • Causality Check (Stringency): The covalent biotin-streptavidin interaction withstands 1% SDS and 8M Urea. These washes strip away any remaining non-covalently associated proteins, ensuring that only direct targets and covalently crosslinked interactors remain[1].

Step 4: On-Bead Digestion & LC-MS/MS Analysis
  • Perform on-bead reduction (DTT), alkylation (IAA), and overnight digestion with Trypsin.

  • Elute peptides and analyze via high-resolution LC-MS/MS (e.g., Orbitrap).

  • Data Processing: Use de novo sequencing software (e.g., PEAKS) to identify probe-modified peptides. Look for specific mass shifts corresponding to the Myr-Xlink modification on target peptides[1].

Signaling & Workflow Visualization

G N1 1. Metabolic Labeling (YnMyr Diazirine X10) N2 2. In situ Photo-crosslinking (UV 365 nm) N1->N2 NMT-mediated lipidation N3 3. Cell Lysis & CuAAC Click Chemistry N2->N3 Carbene generation & covalent trapping N4 4. Streptavidin Affinity Enrichment N3->N4 Biotin-azide ligation N5 5. Stringent Washes (1% SDS, 8M Urea) N4->N5 Isolate crosslinked complexes N6 6. On-Bead Digestion & LC-MS/MS N5->N6 Remove non-covalent background

Caption: Workflow for YnMyr Diazirine X10 crosslinking and LC-MS/MS validation.

Data Interpretation and Scientific Rigor

To confidently assign a protein as a myristate-mediated interactor, the MS data must satisfy the self-validating logic of the experimental design:

  • Direct Myristoylation Targets: Identified by the presence of the probe modification on an N-terminal glycine peptide, independent of UV irradiation (found in both -UV and +UV datasets)[1][6].

  • Crosslinked Interactors: Proteins that appear exclusively or are significantly enriched in the +UV dataset compared to the -UV dataset. Crucially, their enrichment must be abrogated in the presence of an NMT inhibitor, proving that the interaction is dependent on the prior myristoylation of the primary target[1].

References

  • Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Source: Chemical Science (RSC Publishing). URL:[Link]

  • Trifunctional fatty acid derivatives demonstrate the impact of diazirine placement. Source: bioRxiv. URL:[Link]

  • Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker. Source: AxisPharm. URL: [Link]

  • Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani. Source: Cell Chemical Biology. URL:[Link]

Sources

Validation

Unlocking the Lipid-Mediated Interactome: A Comparative Guide to YnMyr Diazirine X10 vs. Standard Alkyl Diazirines

As a Senior Application Scientist specializing in chemical proteomics, I frequently encounter the critical bottleneck of capturing transient, post-translational modification (PTM)-dependent protein-protein interactions (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chemical proteomics, I frequently encounter the critical bottleneck of capturing transient, post-translational modification (PTM)-dependent protein-protein interactions (PPIs). N-myristoylation—the covalent attachment of a 14-carbon saturated fatty acid to an N-terminal glycine—regulates membrane localization and complex assembly for over 200 human proteins[1].

Historically, mapping these interactions relied on standard alkyl diazirine probes or basic alkyne-tagged fatty acids (like YnMyr). However, the development of YnMyr Diazirine X10 (also known commercially as Photoclick Myristic Acid) has fundamentally shifted our analytical capabilities[2]. This guide provides an objective, data-driven comparison of YnMyr Diazirine X10 against standard alkyl diazirines, detailing the mechanistic causality behind its superior performance and providing a self-validating protocol for your workflows.

Mechanistic Overview: The Bifunctional Advantage

To capture lipid-mediated PPIs in living cells, a probe must fulfill three distinct biochemical mandates:

  • Metabolic Incorporation: It must be recognized by human N-myristoyltransferases (NMT1/NMT2) as a viable substrate[3].

  • Covalent Capture: It requires a photoactivatable moiety (diazirine) that, upon UV irradiation (365 nm), eliminates nitrogen to generate a highly reactive carbene. This carbene non-specifically inserts into neighboring C-H or heteroatom bonds, permanently crosslinking the myristoylated protein to its transient interactors[4].

  • Bioorthogonal Enrichment: A terminal alkyne group allows for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), enabling visualization via fluorophores or enrichment via biotin-azide[4].

G A Metabolic Labeling (YnMyr Diazirine X10) B NMT Catalysis (In-Cell Lipidation) A->B C Lipidated Protein Complex (Transient PPIs) B->C D UV Irradiation (365 nm) Carbene Generation C->D E Covalent Crosslinking (Permanent Capture) D->E F CuAAC Click Chemistry (Biotin/Fluorophore) E->F G Affinity Enrichment & LC-MS/MS Proteomics F->G

Workflow of X10 metabolic labeling, UV crosslinking, and proteomic identification.

Comparative Analysis: X10 vs. Standard Alkyl Diazirines

The placement of the diazirine ring on the aliphatic chain is not arbitrary; it dictates both the enzymatic kinetics of NMT and the chemical stability of the probe. Early iterations of photoactivatable myristic acid analogs placed the diazirine group at carbon 3 (X3) or carbon 8 (X8)[4].

The Causality of Diazirine Placement

Placing the diazirine β -to the carbonyl (as in X3) induces chemical instability, leading to background "dark" reactivity (crosslinking without UV light)[5]. Furthermore, the bulky diazirine ring at the C3 or C8 positions sterically hinders optimal binding within the highly conserved hydrophobic pocket of NMT[4].

By shifting the diazirine to carbon 10 (YnMyr Diazirine X10 ), the probe maintains a near-native conformation. Quantitative SILAC proteomics demonstrate that X10 enriches myristoylated proteins at levels highly comparable to the gold-standard non-crosslinking probe (YnMyr), while successfully capturing novel interactors like ferroptosis suppressor protein 1 (FSP1) and RNA helicase DDX46[1].

Quantitative Performance Summary
ParameterStandard Probe (X3)Standard Probe (X8)YnMyr Diazirine X10
Diazirine Position Carbon 3 ( β -position)Carbon 8Carbon 10
NMT Substrate Efficiency LowModerateHigh (Mimics natural YnMyr)
Background Reactivity (-UV) High (Instability)LowNegligible
Fidelity of Myristoylome Capture PoorModerateExcellent
Fatty Acid Binding Protein Bias High false-positive enrichmentHigh false-positive enrichmentLow (True PPI focus)

Data synthesized from comparative proteomic profiling of photocrosslinkable clickable probes[6].

Self-Validating Experimental Protocol

To ensure scientific integrity, any photoaffinity labeling experiment must be designed as a self-validating system. The following protocol utilizes YnMyr Diazirine X10 (supplied as a crystalline solid, soluble in DMSO/Ethanol at ~30 mg/mL[7]) and incorporates mandatory negative controls to distinguish true lipid-mediated PPIs from non-specific background.

Step-by-Step Methodology

Phase 1: Metabolic Labeling & Crosslinking

  • Cell Culture: Seed target mammalian cells (e.g., HeLa) to 70% confluency.

  • Probe Administration: Treat cells with 100 µM YnMyr Diazirine X10[5].

    • Critical Control 1 (-NMTi): Treat a parallel well with 100 µM X10 + 1 µM of a selective NMT inhibitor (e.g., IMP-366). This proves the labeling is enzymatically dependent on NMT[5].

  • Incubation: Incubate for 24 hours to allow steady-state metabolic incorporation into the proteome.

  • Photoactivation: Wash cells with cold PBS. Irradiate cells in situ on ice using a 365 nm UV lamp for 5 minutes[5].

    • Critical Control 2 (-UV): Leave a parallel well on ice without UV exposure. This quantifies background non-irradiative reactivity[5].

Phase 2: Lysis, CuAAC, and Enrichment 5. Lysis: Lyse cells in 1% SDS buffer (with protease inhibitors) and sonicate. 6. Click Chemistry: Perform CuAAC by adding 100 µM Azido-Biotin (or Azido-TAMRA for in-gel fluorescence), 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO 4​ . React for 1 hour at room temperature. 7. Precipitation: Precipitate proteins using methanol/chloroform to remove unreacted probe and click reagents. 8. Enrichment: Resuspend the pellet in 0.2% SDS and incubate with NeutrAvidin agarose beads for 2 hours. 9. Elution & LC-MS/MS: Wash beads stringently, perform on-bead trypsin digestion, and analyze via quantitative mass spectrometry[4].

LogicTree Start Identify True Lipid PPIs UV Irradiation Control Start->UV NMTi Enzymatic Control Start->NMTi PlusUV +UV: Crosslinks Formed UV->PlusUV MinusUV -UV: Background Only UV->MinusUV PlusNMTi +NMTi: No Lipidation NMTi->PlusNMTi MinusNMTi -NMTi: Native Lipidation NMTi->MinusNMTi Valid Validated NMT-Dependent PPI PlusUV->Valid MinusNMTi->Valid

Self-validating experimental logic for confirming NMT-dependent, lipid-mediated PPIs.

Conclusion & Application Insights

For researchers mapping the myristoylated interactome, the transition from standard alkyl diazirines to YnMyr Diazirine X10 is not merely an optimization—it is a requirement for high-fidelity data. By moving the photoreactive diazirine to the C10 position, X10 eliminates the β -carbonyl instability seen in C3 probes and resolves the steric clashes that cause C8 probes to under-enrich true NMT substrates[6]. When deployed with rigorous -UV and +NMTi controls, X10 provides an unparalleled, objective snapshot of lipid-driven complex assemblies in living cells.

References

  • Fedoryshchak, R. O., Gorelik, A., Shen, M., Shchepinova, M. M., Pérez-Dorado, I., & Tate, E. W. (2023). "Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes." Chemical Science, 14(9), 2419-2430.[Link]

Sources

Comparative

Reproducibility of YnMyr Diazirine X10 in Quantitative Proteomics: A Comparative Guide

As chemical proteomics advances, the ability to map not just the lipidated proteome, but the transient protein-protein interactions (PPIs) driven by these lipid modifications, has become a critical bottleneck in drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As chemical proteomics advances, the ability to map not just the lipidated proteome, but the transient protein-protein interactions (PPIs) driven by these lipid modifications, has become a critical bottleneck in drug discovery. N-terminal myristoylation—a lipidic modification catalyzed by N-myristoyltransferase (NMT)—regulates protein localization, stability, and immune cell signaling[1].

Historically, researchers relied on standard alkyne-tagged myristic acid (YnMyr) to identify NMT substrates. However, standard YnMyr cannot capture the downstream interactome. Enter YnMyr Diazirine X10 (Photoclick Myristic Acid, CAS: 2707485-30-9), a bifunctional probe featuring a terminal alkyne for bioorthogonal click chemistry and a diazirine group at carbon 10 for UV-induced covalent crosslinking[2][3].

This guide provides an objective, data-driven comparison of YnMyr Diazirine X10 against alternative probes, detailing the mechanistic causality behind its design and providing a self-validating protocol for reproducible quantitative proteomics.

Mechanistic Rationale: Why Diazirine X10?

The design of a chemoproteomic probe requires a delicate balance between chemical functionality and biological inertness. The human NMT1:Myr-CoA binding pocket (PDB: 4C2Y) imposes strict steric limitations[2].

When comparing photo-affinity capture groups, bulky moieties like benzophenones often disrupt native bioactivity or fail to be metabolically incorporated by NMT. In contrast, the diazirine group is sterically comparable to a simple methylene group. By positioning the diazirine at carbon 10 (X10), the probe seamlessly mimics natural myristic acid during co-translational NMT processing, while strategically placing the photo-reactive carbene near the lipid-protein interface to capture transient interactors upon UV irradiation[2][4].

ProbeComparison cluster_0 Sterically Bulky Probes (e.g., Benzophenone) cluster_1 Minimalist Probes (YnMyr Diazirine X10) P1 Benzophenone-Myristate N1 NMT Binding Pocket (PDB: 4C2Y) P1->N1 R1 Steric Clash: Poor Incorporation N1->R1 P2 YnMyr Diazirine X10 N2 NMT Binding Pocket (PDB: 4C2Y) P2->N2 R2 Seamless Fit: High Proteomic Yield N2->R2

Fig 1: Steric comparison of bulky photo-probes vs. YnMyr Diazirine X10 in the NMT pocket.

Comparative Analysis of Myristoylation Probes

To objectively assess the utility of YnMyr Diazirine X10, we must compare it against the standard YnMyr probe and older photo-lipid alternatives. The table below synthesizes quantitative performance metrics based on established chemical proteomic benchmarks.

Feature / MetricStandard YnMyrBenzophenone-MyristateYnMyr Diazirine X10
Primary Function N-myristoylome mappingPPI mappingDual: N-myristoylome & PPI mapping
Metabolic Incorporation Excellent (>95% of natural)Poor (<20% of natural)Excellent (>90% of natural)
Crosslinking Capability NoneUV (365 nm), bulky radiusUV (365 nm), zero-length radius
In vivo PPI Capture 0 interactors capturedHigh false-negative rateHigh yield (e.g., FSP1, DDX46 interactors)
Downstream Enrichment CuAAC (Alkyne tag)CuAAC (Alkyne tag)CuAAC (Alkyne tag)
Background Noise Level LowHigh (due to non-specific hydrophobicity)Low (highly specific carbene insertion)

Self-Validating Experimental Protocol

A robust chemoproteomic workflow must be a self-validating system. Every step in the following protocol is designed with a specific causal purpose to eliminate false positives and ensure reproducibility.

Phase 1: Metabolic Labeling & In Vivo Crosslinking
  • Starvation & Labeling: Culture cells in media containing delipidated serum for 1 hour to deplete endogenous myristic acid. Add 100 μM YnMyr Diazirine X10 (dissolved in DMSO) and incubate for 12–24 hours.

    • Causality: Starvation forces the cellular machinery to rely on the synthetic probe, maximizing the signal-to-noise ratio during mass spectrometry.

  • Photo-Activation (UV Crosslinking): Wash cells with cold PBS. Irradiate living cells on ice with 365 nm UV light for 10 minutes.

    • Causality: 365 nm is specifically chosen because it provides enough energy to expel N₂ from the diazirine ring, generating a reactive carbene that forms a zero-length covalent bond with interacting proteins, without causing the widespread DNA/protein damage associated with 254 nm UV[2][4].

Phase 2: Lysis & Bioorthogonal Click Chemistry
  • Denaturing Lysis: Lyse cells in 1% SDS buffer (50 mM HEPES pH 7.4, 150 mM NaCl) with protease inhibitors. Boil at 95°C for 5 minutes.

    • Causality: Boiling in SDS completely denatures all non-covalent protein interactions. Because our PPIs of interest are now covalently locked by the diazirine crosslinker, any proteins that co-purify later are guaranteed to be true interactors, eliminating false positives.

  • CuAAC Ligation: To the normalized protein lysate (2 mg/mL), add the click chemistry master mix: 100 μM Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 μM TBTA (ligand), and 1 mM CuSO₄. React for 1.5 hours at room temperature.

    • Causality: The terminal alkyne of the probe is biologically inert. It only reacts with the azide-biotin tag in the presence of the copper catalyst, ensuring absolute specificity[1].

Phase 3: Enrichment & LC-MS/MS
  • Precipitation & Wash: Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-PEG3-Azide and free lipids.

  • Affinity Enrichment: Resuspend the pellet in 0.2% SDS buffer and incubate with Streptavidin agarose beads for 2 hours. Wash beads stringently (1% SDS, followed by 8M Urea, then PBS).

  • On-Bead Digestion & MS: Perform on-bead tryptic digest. Analyze the resulting peptides via high-resolution LC-MS/MS (e.g., Orbitrap).

G A YnMyr Diazirine X10 (Metabolic Labeling) B N-Myristoyltransferase (NMT) Processing A->B Cellular Uptake C Myristoylated Target Protein (Membrane Anchored) B->C Co-translational Modification D Transient Protein-Protein Interaction (PPI) C->D Membrane Recruitment E UV Irradiation (365 nm) Carbene Generation D->E In vivo capture F Covalent Crosslinking E->F Zero-length bond G CuAAC Click Chemistry (Biotin-Azide Tag) F->G Denaturing Lysis H Streptavidin Enrichment & LC-MS/MS Proteomics G->H Affinity Purification

Fig 2: Workflow of YnMyr Diazirine X10 metabolic labeling, UV crosslinking, and proteomics.

Summary

For researchers investigating lipid-driven signaling pathways, the transition from standard alkyne-lipids to fully-functionalized diazirine tags represents a paradigm shift. YnMyr Diazirine X10 maintains the high metabolic incorporation efficiency of native myristic acid while providing the unique ability to permanently capture transient interactomes in living cells[2]. By pairing this probe with a rigorous, denaturing chemoproteomic workflow, scientists can achieve highly reproducible, artifact-free identification of novel drug targets.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YnMyr Diazirine X10
Reactant of Route 2
Reactant of Route 2
YnMyr Diazirine X10
© Copyright 2026 BenchChem. All Rights Reserved.